A-971432
Descripción
Propiedades
IUPAC Name |
1-[[4-[(3,4-dichlorophenyl)methoxy]phenyl]methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3/c19-16-6-3-13(7-17(16)20)11-24-15-4-1-12(2-5-15)8-21-9-14(10-21)18(22)23/h1-7,14H,8-11H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAWETUDFSIYSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045800 | |
| Record name | 1-(4-(3,4-Dichlorobenzyloxy)benzyl)azetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240308-45-5 | |
| Record name | 1-(4-(3,4-Dichlorobenzyloxy)benzyl)azetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | A-971432 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QLJ2AZ8GW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Development of A-971432: A Selective S1PR5 Agonist for Neurodegenerative Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Sphingosine-1-phosphate receptor 5 (S1PR5), a G protein-coupled receptor predominantly expressed in the central nervous system and immune cells, has emerged as a promising therapeutic target for neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of A-971432, a potent and selective S1PR5 agonist. We delve into the medicinal chemistry efforts that led to its identification, detail the key in vitro and in vivo experimental protocols used for its characterization, and present its pharmacological data in a structured format. Furthermore, this guide illustrates the S1PR5 signaling pathway and the drug discovery workflow through detailed diagrams, offering a valuable resource for researchers and professionals in the field of drug development.
Introduction: S1PR5 as a Therapeutic Target
The sphingosine-1-phosphate (S1P) signaling pathway plays a crucial role in a multitude of physiological processes, including immune cell trafficking, vascular development, and neural function. This signaling is mediated by a family of five G protein-coupled receptors, S1PR1-5. While S1PR1 has been the focus of extensive research, particularly in the context of autoimmune diseases, the other S1P receptors present unique therapeutic opportunities.
S1PR5 is highly expressed on oligodendrocytes, the myelinating cells of the central nervous system, and on endothelial cells of the blood-brain barrier.[1] Its activation is implicated in maintaining the integrity of the blood-brain barrier, promoting oligodendrocyte survival, and modulating neuroinflammation.[1][2] These functions position S1PR5 as a compelling target for the treatment of neurodegenerative disorders such as Alzheimer's disease and Huntington's disease, where blood-brain barrier dysfunction and neuronal cell loss are key pathological features.[1][3]
The Discovery of this compound
This compound was discovered by AbbVie through a medicinal chemistry program aimed at identifying selective S1PR5 agonists with favorable pharmacokinetic properties for in vivo studies.[4] The program leveraged experience from a sphingosine-1-phosphate receptor 1 (S1PR1) agonist program. Initial efforts focused on modifying existing S1P receptor agonist scaffolds to enhance selectivity for S1PR5. This led to the identification of a lead compound that, through systematic structure-activity relationship (SAR) studies, was optimized to yield this compound. This compound demonstrated high potency and selectivity for S1PR5, along with excellent oral bioavailability, making it a suitable candidate for preclinical development.[4]
In Vitro Pharmacological Profile of this compound
The pharmacological activity of this compound was characterized through a series of in vitro assays to determine its potency, efficacy, and selectivity.
Data Presentation
| Assay Type | Receptor | Parameter | Value | Cell Line |
| cAMP Assay | S1PR5 | EC50 | 4.1 nM | CHO |
| GTPγS Binding Assay | S1PR5 | EC50 | 5.7 nM | HEK |
| Binding Affinity | S1PR1 | IC50 | 362 nM | - |
| Binding Affinity | S1PR3 | IC50 | >10,000 nM | - |
| Binding Affinity | S1PR5 | IC50 | 6 nM | - |
Table 1: In Vitro Potency and Selectivity of this compound.[5]
Experimental Protocols
This functional assay measures the activation of G proteins upon agonist binding to a GPCR.
Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the α-subunit of the G protein. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used, and its incorporation into the G protein is measured as an indicator of receptor activation.[6]
Protocol:
-
Membrane Preparation:
-
HEK293 cells stably expressing human S1PR5 are cultured and harvested.
-
Cells are lysed by homogenization in a hypotonic buffer.
-
The cell lysate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is resuspended in an appropriate assay buffer and protein concentration is determined.
-
-
Assay Procedure:
-
In a 96-well plate, add the following in order: assay buffer, GDP, varying concentrations of this compound, and the cell membrane preparation.
-
The plate is incubated to allow the compound to bind to the receptors.
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
The plate is incubated to allow for [³⁵S]GTPγS binding to activated G proteins.
-
The reaction is terminated by rapid filtration through a filter plate, which traps the membranes.
-
Unbound [³⁵S]GTPγS is washed away.
-
Scintillation fluid is added to each well, and the radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data is plotted as specific binding versus the logarithm of the this compound concentration.
-
The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
This assay is used to determine the effect of a GPCR agonist on the intracellular levels of cyclic adenosine monophosphate (cAMP). S1PR5 couples to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[7]
Principle: To measure the inhibitory effect of a Gi/o-coupled receptor agonist, intracellular cAMP levels are first stimulated using forskolin, a direct activator of adenylyl cyclase. The ability of the agonist to reduce this forskolin-stimulated cAMP production is then quantified.[3]
Protocol:
-
Cell Culture and Plating:
-
CHO cells stably expressing human S1PR5 are cultured to 80-90% confluency.
-
Cells are harvested and seeded into 384-well plates at an optimized density.
-
Plates are incubated overnight to allow for cell attachment.
-
-
Assay Procedure:
-
The culture medium is removed, and cells are incubated with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Varying concentrations of this compound are added to the wells.
-
Forskolin is added to all wells (except for the basal control) to stimulate adenylyl cyclase.
-
The plates are incubated to allow for cAMP production.
-
-
cAMP Detection:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA). In these assays, cAMP produced by the cells competes with a labeled cAMP conjugate for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The cAMP concentrations in the experimental wells are determined from the standard curve.
-
The data is plotted as the percentage of inhibition of forskolin-stimulated cAMP levels versus the logarithm of the this compound concentration.
-
The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
In Vivo Efficacy of this compound
The therapeutic potential of this compound was evaluated in preclinical animal models of neurodegenerative diseases.
Improvement of Blood-Brain Barrier Integrity and Cognitive Function
In a mouse model of Huntington's disease (R6/2 mice), chronic administration of this compound was shown to slow disease progression, prolong lifespan, and preserve the integrity of the blood-brain barrier.[3] Furthermore, in an aged mouse model relevant to Alzheimer's disease (SAMP8 mice), oral administration of this compound reversed age-related cognitive decline.[1]
Experimental Protocol: In Vivo Alzheimer's Disease Model
Model: Senescence-Accelerated Mouse Prone 8 (SAMP8) mice are used as a model for age-related cognitive decline and Alzheimer's disease.[1]
Protocol:
-
Animal Dosing:
-
Aged (e.g., 10-month-old) male SAMP8 mice are used.
-
This compound is dissolved in a suitable vehicle (e.g., 0.5% HPMC + 0.1% Tween 80 in water).
-
The compound is administered daily via oral gavage at various doses (e.g., 0.03, 1, or 3 mg/kg) for a specified duration (e.g., 10 weeks).
-
A vehicle control group receives the vehicle alone.
-
-
Behavioral Testing (e.g., Novel Object Recognition Test):
-
Habituation: Mice are individually placed in an open-field arena for a set period to acclimate to the environment.
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a defined time.
-
Testing Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the novel and familiar objects is recorded.
-
Data Analysis: A discrimination index is calculated as the ratio of the time spent exploring the novel object to the total time spent exploring both objects. An index greater than 0.5 indicates a preference for the novel object and intact recognition memory.
-
-
Tissue Collection and Analysis:
-
At the end of the study, animals are euthanized, and brain tissue is collected.
-
Brain samples can be analyzed for drug exposure levels and biomarkers such as amyloid-beta and ceramide levels using techniques like LC-MS/MS.[1]
-
Signaling Pathways and Experimental Workflows
S1PR5 Signaling Pathway
Caption: S1PR5 Signaling Pathway.
This compound Drug Discovery Workflow
Caption: this compound Discovery Workflow.
GTPγS Binding Assay Workflow
Caption: GTPγS Binding Assay Workflow.
Conclusion
This compound is a potent, selective, and orally bioavailable S1PR5 agonist that has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases. Its ability to enhance blood-brain barrier integrity and reverse cognitive deficits highlights the promise of targeting S1PR5 for the treatment of complex neurological disorders. The detailed experimental protocols and pharmacological data presented in this guide provide a valuable resource for researchers working on S1PR5 modulators and in the broader field of neurodegenerative drug discovery. Further investigation into the clinical efficacy of S1PR5 agonists like this compound is warranted.
References
- 1. Quantitative Systems Pharmacology Model for Alzheimer Disease Indicates Targeting Sphingolipid Dysregulation as Potential Treatment Option - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
A-971432: A Technical Guide to a Potent and Selective S1P5 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-971432 is a potent and selective agonist of the sphingosine-1-phosphate receptor 5 (S1P5), a G protein-coupled receptor predominantly expressed in the central nervous system and lymphoid tissues. Its high selectivity and oral bioavailability have positioned it as a valuable tool for investigating the physiological roles of S1P5 and as a potential therapeutic agent for neurodegenerative disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on the experimental methodologies used to characterize this compound.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid, is a synthetic small molecule. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid |
| Molecular Formula | C18H17Cl2NO3 |
| Molecular Weight | 366.24 g/mol |
| CAS Number | 1240308-45-5 |
| SMILES | C1C(CN1CC2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)C(=O)O |
| Appearance | White to off-white solid |
Biological Activity and Pharmacological Profile
This compound is a highly potent and selective agonist for the S1P5 receptor. Its activity has been characterized through various in vitro and in vivo studies, demonstrating its potential for therapeutic intervention in neurological diseases.
In Vitro Activity
The potency and selectivity of this compound have been determined using functional assays that measure the activation of G protein-coupled receptors.
| Assay | Parameter | Value |
| cAMP Assay | EC50 | 4.1 nM |
| GTPγS Binding Assay | EC50 | 5.7 nM |
| Selectivity | S1P5 vs S1P1 | 60-fold |
| S1P5 vs S1P2, S1P3, S1P4 | >1600-fold |
In Vivo Activity
Preclinical studies in animal models have demonstrated the therapeutic potential of this compound.
| Animal Model | Effect |
| Age-related cognitive decline | Reverses cognitive deficits |
| Huntington's Disease (R6/2 mice) | Improves motor function, extends lifespan, reduces mutant huntingtin aggregation, and preserves blood-brain barrier integrity |
Signaling Pathways
Activation of the S1P5 receptor by this compound initiates downstream signaling cascades that are crucial for its observed cellular effects. The primary signaling pathway involves the coupling to Gαi and Gα12/13 proteins, leading to the modulation of adenylyl cyclase activity and the activation of small GTPases. In the context of its neuroprotective effects, this compound has been shown to activate pro-survival pathways involving Brain-Derived Neurotrophic Factor (BDNF), Akt, and Extracellular signal-regulated kinase (ERK).
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
cAMP Assay
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) following the stimulation of adenylyl cyclase.
-
Cell Culture: CHO-K1 cells stably expressing the human S1P5 receptor are cultured in appropriate media.
-
Assay Procedure:
-
Cells are harvested and seeded into 96-well plates.
-
The cells are then stimulated with forskolin (an activator of adenylyl cyclase) in the presence of varying concentrations of this compound.
-
The reaction is incubated for 30 minutes at room temperature.
-
Following incubation, cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF-based assay).
-
-
Data Analysis: The concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production (EC50) is calculated.
[³⁵S]GTPγS Binding Assay
This functional assay determines the ability of this compound to activate G proteins by measuring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human S1P5 receptor.
-
Assay Procedure:
-
Membranes are incubated with varying concentrations of this compound in an assay buffer containing GDP and [³⁵S]GTPγS.
-
The reaction is incubated for 60 minutes at 30°C.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that stimulates 50% of the maximal [³⁵S]GTPγS binding (EC50) is determined.
In Vitro Blood-Brain Barrier Integrity Assay
This assay assesses the ability of this compound to enhance the integrity of the blood-brain barrier (BBB) in a cell culture model.
-
Cell Culture: Human brain microvascular endothelial cells are co-cultured with astrocytes on a Transwell insert to form a tight monolayer that mimics the BBB.
-
Assay Procedure:
-
The endothelial cell monolayer is treated with this compound for 24 hours.
-
The integrity of the barrier is assessed by measuring the transendothelial electrical resistance (TEER) using a voltmeter.
-
Alternatively, the permeability of the barrier can be measured by adding a fluorescently labeled tracer (e.g., sodium fluorescein) to the upper chamber and measuring its passage to the lower chamber over time.
-
-
Data Analysis: An increase in TEER or a decrease in the permeability of the tracer in the presence of this compound indicates an enhancement of BBB integrity.
In Vivo Cognitive Decline Mouse Model
This protocol evaluates the efficacy of this compound in reversing age-related cognitive deficits in mice.
-
Animals: Aged mice (e.g., 18-24 months old) are used.
-
Drug Administration: this compound is administered orally (p.o.) or via intraperitoneal (i.p.) injection daily for a specified period (e.g., 2-4 weeks).
-
Behavioral Testing: Cognitive function is assessed using behavioral tests such as:
-
Morris Water Maze: To assess spatial learning and memory.
-
Novel Object Recognition Test: To assess recognition memory.
-
-
Data Analysis: The performance of this compound-treated mice is compared to that of vehicle-treated control mice to determine if the compound improves cognitive function.
In Vivo Huntington's Disease Mouse Model
This protocol investigates the therapeutic effects of this compound in the R6/2 transgenic mouse model of Huntington's disease.
-
Animals: R6/2 mice, which express exon 1 of the human huntingtin gene with an expanded CAG repeat, and their wild-type littermates are used.
-
Drug Administration: this compound is administered daily via i.p. injection starting at a pre-symptomatic or symptomatic age.
-
Assessments:
-
Motor Function: Assessed using tests like the rotarod test to measure motor coordination and balance.
-
Survival: The lifespan of the mice is monitored.
-
Neuropathology: At the end of the study, brains are collected and analyzed for the presence of mutant huntingtin aggregates and for markers of neuroinflammation and cell death.
-
Blood-Brain Barrier Integrity: Assessed by measuring the extravasation of dyes (e.g., Evans blue) into the brain parenchyma.
-
-
Data Analysis: The outcomes in this compound-treated R6/2 mice are compared to those in vehicle-treated R6/2 mice and wild-type controls.
Conclusion
This compound is a powerful pharmacological tool for studying the biology of the S1P5 receptor. Its high potency, selectivity, and favorable pharmacokinetic properties make it an attractive candidate for further investigation as a potential therapeutic for neurodegenerative diseases. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound and other S1P5 modulators.
Sphingosine-1-Phosphate Receptor 5 (S1P5) Signaling Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate receptor 5 (S1P5), also known as EDG8, is a high-affinity G protein-coupled receptor (GPCR) for the bioactive lipid sphingosine-1-phosphate (S1P).[1][2] Predominantly expressed in oligodendrocytes within the central nervous system (CNS) and in immune cells such as natural killer (NK) cells, S1P5 plays a crucial role in a diverse array of cellular processes.[1][3][4] Its activation triggers distinct signaling cascades that are highly dependent on the cellular context and developmental stage, influencing cell survival, migration, and morphology.[1][2] Dysregulation of S1P5 signaling has been implicated in the pathophysiology of various diseases, including multiple sclerosis and certain cancers, making it an attractive target for therapeutic intervention.[5][6][7] This technical guide provides a comprehensive overview of the core S1P5 signaling pathways, detailed experimental protocols for their investigation, and a summary of quantitative data to facilitate further research and drug development.
Core Signaling Pathways
S1P5 primarily couples to two families of heterotrimeric G proteins: Gαi/o and Gα12/13.[3][8][9] This dual coupling allows the receptor to mediate distinct and sometimes opposing downstream effects.
Gαi/o-Mediated Signaling
Upon S1P binding, S1P5 activation of pertussis toxin-sensitive Gαi/o proteins leads to the promotion of cell survival. A key downstream effector of this pathway is the serine/threonine kinase Akt (Protein Kinase B). In mature oligodendrocytes, S1P-induced activation of S1P5 promotes survival through an Akt-dependent pathway.[1][2]
Caption: S1P5 Gαi-mediated cell survival pathway.
Gα12/13-Mediated Signaling
Activation of S1P5 can also lead to the engagement of Gα12/13 proteins, which are insensitive to pertussis toxin.[10] This pathway is primarily associated with the regulation of the actin cytoskeleton and cell migration through the activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[10] In immature oligodendrocytes, S1P5 activation induces process retraction via a Rho kinase-dependent mechanism.[1][2] Furthermore, S1P5-mediated activation of the Gα12/13-Rho/ROCK pathway has been shown to inhibit the migration of oligodendrocyte precursor cells (OPCs).[10]
Caption: S1P5 Gα12/13-mediated cytoskeletal and migration pathway.
Quantitative Data
The following tables summarize key quantitative parameters for various ligands targeting the S1P5 receptor.
Table 1: Agonist Affinity and Potency
| Compound | Receptor Subtype(s) | Assay Type | Parameter | Value (nM) | Reference |
| S1P | S1P1-5 | Radioligand Binding | Kd | low nM | [9] |
| FTY720-P | S1P1,3,4,5 | Ca2+ Mobilization | EC50 | 0.36 | [11] |
| Ozanimod (RPC-1063) | S1P1, S1P5 | GTPγS Binding | EC50 | 8.6 | [5] |
| Siponimod (BAF312) | S1P1, S1P5 | GTPγS Binding | EC50 | 0.98 | [5] |
Table 2: Antagonist Affinity and Potency
| Compound | Receptor Subtype | Assay Type | Parameter | Value (nM) | Reference |
| Compound 15 | S1P5 | Radioligand Binding | Ki | 4.4 | [11] |
| Compound 28 | S1P5 | Radioligand Binding | Ki | 0.3 | [11] |
| ONO-5430608 | S1P5 | cAMP Accumulation | EC50 (Inverse Agonist) | 1.7 | [12] |
Table 3: Functional Inhibition
| Compound | Cell Type | Functional Readout | Parameter | Value (nM) | Reference |
| S1P | OPCs | Migration | IC50 | 29 | [10][13] |
| Compound 15 | NK cells | Migration | IC50 | 553 | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of S1P5 signaling are provided below.
RhoA Activation Assay (Pull-down)
This protocol is adapted from commercially available kits and published methodologies.
Materials:
-
Cells expressing S1P5 (e.g., oligodendrocyte precursor cells)
-
Cell lysis buffer (e.g., 1X Assay/Lysis Buffer from kit)
-
Protease inhibitor cocktail
-
Rhotekin-RBD agarose beads
-
GTPγS (for positive control)
-
GDP (for negative control)
-
Anti-RhoA antibody
-
SDS-PAGE reagents and equipment
-
Western blot reagents and equipment
Procedure:
-
Cell Culture and Stimulation: Culture cells to 80-90% confluency. Serum-starve cells if necessary, then stimulate with S1P or other compounds for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease inhibitors. Scrape cells and collect the lysate.
-
Clarification: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Pull-down:
-
To 500 µg - 1 mg of cell lysate, add Rhotekin-RBD agarose beads.
-
For controls, preload lysates with GTPγS (positive) or GDP (negative) before adding beads.
-
Incubate at 4°C for 1 hour with gentle agitation.
-
-
Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer.
-
Elution: After the final wash, resuspend the bead pellet in 2X SDS-PAGE sample buffer and boil for 5 minutes.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with an anti-RhoA antibody.
-
Detect with an appropriate secondary antibody and chemiluminescent substrate.
-
Transwell Migration Assay for Oligodendrocyte Precursor Cells (OPCs)
This protocol is a general guideline and should be optimized for specific cell types and chemoattractants.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
OPCs
-
Serum-free culture medium
-
Chemoattractant (e.g., S1P)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Preparation: Place Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant: Add medium containing the chemoattractant to the lower chamber.
-
Cell Seeding: Resuspend OPCs in serum-free medium and add the cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a time determined by optimization (e.g., 4-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.
-
Fixation and Staining:
-
Fix the migrated cells on the underside of the membrane with a fixation solution.
-
Stain the fixed cells with crystal violet.
-
-
Quantification:
-
Wash the inserts to remove excess stain.
-
Count the number of migrated cells in several fields of view using a microscope.
-
Alternatively, the dye can be eluted and the absorbance measured on a plate reader.
-
siRNA-Mediated Knockdown of S1P5 in Oligodendrocytes
This protocol is based on a published method for siRNA transfection in mature oligodendrocytes.[5]
Materials:
-
Primary mature oligodendrocyte culture
-
S1P5-specific siRNA duplexes
-
Non-targeting control siRNA
-
Transfection reagent suitable for primary cells (e.g., jetSI)
-
Culture medium
Procedure:
-
Cell Culture: Culture primary mature oligodendrocytes for 3 days after isolation.
-
Transfection Complex Preparation:
-
Dilute the S1P5 siRNA or control siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation, according to the manufacturer's instructions.
-
-
Transfection: Add the transfection complexes to the oligodendrocyte cultures.
-
Incubation: Incubate the cells with the transfection complexes for the desired time (e.g., 48 hours).
-
Analysis: After incubation, the cells can be used for downstream applications such as functional assays or analysis of S1P5 expression by qPCR or Western blot to confirm knockdown efficiency.
Conclusion
The S1P5 receptor represents a multifaceted signaling hub with significant implications for both CNS and immune system function. Its ability to engage distinct G protein pathways allows for a nuanced regulation of cellular behavior, from promoting survival to modulating cell morphology and migration. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to further elucidate the role of S1P5 in health and disease and to develop novel therapeutics targeting this important receptor. Further investigation into the intricate crosstalk between the Gαi and Gα12/13 pathways and the identification of additional downstream effectors will undoubtedly provide a more complete understanding of S1P5 signaling and its therapeutic potential.
References
- 1. Sphingosine 1-phosphate receptor 5 mediates the immune quiescence of the human brain endothelial barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of sphingosine-1-phosphate in endothelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunofluorescent labelling of paraffin brain tissue sections [protocols.io]
- 5. Edg8/S1P5: An Oligodendroglial Receptor with Dual Function on Process Retraction and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lymph node S1P gradients position natural killer cells and regulate their interferon-γ response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sphingosine-1-phosphate and its receptors in vascular endothelial and lymphatic barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. Activation of sphingosine-1-phosphate receptor S1P5 inhibits oligodendrocyte progenitor migration - PubMed [pubmed.ncbi.nlm.nih.gov]
A-971432 for Alzheimer's disease research
An In-Depth Technical Guide to A-971432 for Alzheimer's Disease Research
Introduction
This compound is an orally bioavailable, potent, and selective agonist of the Sphingosine-1-Phosphate Receptor 5 (S1P5).[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key preclinical findings, and detailed experimental protocols relevant to its investigation for Alzheimer's disease (AD) and other neurodegenerative disorders. The therapeutic rationale for targeting S1P5 in AD stems from its role in maintaining blood-brain barrier (BBB) integrity and regulating lipid homeostasis, both of which are implicated in AD pathology.[2][3] While this compound has not been tested directly in a dedicated Alzheimer's disease animal model, its demonstrated efficacy in models of age-related cognitive decline and neurodegenerative disorders with AD-like pathology, such as Niemann-Pick type C (NPC) disease, makes it a valuable research tool.[3]
Core Mechanism of Action
This compound exerts its effects by selectively binding to and activating the S1P5 receptor, a G protein-coupled receptor predominantly expressed in the central nervous system, particularly in oligodendrocytes and endothelial cells of the blood-brain barrier.[4] Activation of S1P5 is linked to several downstream signaling pathways that are crucial for neuroprotection and cellular homeostasis.
Signaling Pathways
Preclinical studies, particularly in models of Huntington's disease and cerebral ischemia, have elucidated that this compound-mediated S1P5 activation promotes pro-survival signaling cascades.[5][6][7] This includes the activation of the PI3K/Akt/mTOR pathway and the phosphorylation of ERK (Extracellular signal-regulated kinase), both of which are critical for neuronal survival, plasticity, and mitigating apoptosis.[5][6] Furthermore, S1P5 agonism has been shown to increase the levels of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in neuronal growth, differentiation, and survival.[5]
Caption: this compound signaling pathway.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, compiled from in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Species | Assay | Value | Reference |
| EC50 | Human | cAMP Assay | 10 nM | |
| Selectivity | Human | - | >60-fold over S1P1 | [3] |
| >1600-fold over S1P2-4 | [3] |
Table 2: Pharmacokinetic Properties
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Multiple preclinical | >60% | |
| Half-life (t1/2) | Multiple preclinical | 7-9 hours | |
| Brain Penetration (B/P) | Multiple preclinical | ~0.2 |
Table 3: In Vivo Efficacy
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Aged C57BL6J Mice (T-maze) | 0.03 - 3 mg/kg (chronic) | Full reversal of age-related cognitive deficits. | |
| Aged Wistar Rats (MWM/ORT) | 0.1 and 0.5 mg/kg (chronic) | Full reversal of age-related cognitive deficits. | |
| Niemann-Pick C (NPC) Mouse Model | 1 mg/kg (single dose) | Normalized CSF Aβ levels, improved behavioral phenotype, and promoted survival. | |
| Huntington's Disease (R6/2) Mouse Model | 0.1 mg/kg (chronic) | Activated pro-survival pathways (BDNF, Akt, ERK), prolonged lifespan. | [5] |
| Cerebral Ischemia/Reperfusion Mouse Model | 0.1 mg/kg (3 days) | Mitigated neurological deficits and infarct volume, suppressed apoptosis. | [6] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below. These protocols are based on standard procedures and findings reported in the literature concerning this compound.
In Vitro Blood-Brain Barrier (BBB) Integrity Assay
This assay evaluates the ability of this compound to enhance the integrity of the BBB in a cell culture model.
Methodology:
-
Cell Culture: Murine brain endothelial cells (bEnd.3) are cultured on gelatin-coated T-75 flasks in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[8]
-
Transwell Setup: Once confluent, the bEnd.3 cells are seeded onto the apical side of Transwell® inserts (e.g., 0.4 µm pore size) coated with 1% gelatin.[8] The inserts are placed in a 12-well plate containing media in the basolateral compartment.
-
Treatment: this compound is added to the apical and basolateral compartments at various concentrations.
-
Integrity Measurement: The integrity of the endothelial monolayer is assessed by measuring Transendothelial Electrical Resistance (TEER) using a volt-ohm meter. An increase in TEER indicates enhanced barrier tightness.[8]
-
Permeability Assay: To assess functional barrier integrity, a fluorescently labeled tracer molecule (e.g., Lucifer yellow or FITC-dextran) is added to the apical chamber. The amount of tracer that crosses into the basolateral chamber over time is quantified using a fluorescence plate reader. A decrease in permeability in this compound-treated cells compared to vehicle control indicates improved barrier function.
Caption: In vitro BBB integrity assay workflow.
Spontaneous Alternation T-Maze Task
This task assesses spatial working memory in rodents, based on their natural tendency to explore novel environments.
Methodology:
-
Apparatus: A T-shaped maze with a start arm and two goal arms.
-
Procedure: The mouse is placed at the end of the start arm and allowed to move freely through the maze. When the mouse enters a goal arm with all four paws, the choice is recorded.
-
Inter-Trial Interval: The mouse is then returned to the start arm for the next trial. The interval between trials is kept minimal.
-
Alternation: A "spontaneous alternation" is recorded if the mouse chooses the opposite arm on a subsequent trial.
-
Data Analysis: The percentage of alternation is calculated as (Number of alternations / (Total number of trials - 1)) * 100. An increase in the percentage of alternation in the this compound-treated group compared to the vehicle group indicates an improvement in spatial working memory.
Morris Water Maze (MWM) Task
The MWM is a widely used test for hippocampal-dependent spatial learning and memory.
Methodology:
-
Apparatus: A large circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase: Mice are subjected to several trials per day for multiple days. In each trial, the mouse is placed in the pool from one of several starting positions and must find the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured.
-
Data Analysis: A shorter escape latency during acquisition and a greater percentage of time spent in the target quadrant during the probe trial for the this compound-treated group compared to the vehicle group indicate enhanced spatial learning and memory.
Niemann-Pick C (NPC) Mouse Model for Aβ Analysis
This model is used to study the effects of this compound on AD-like pathology, specifically the levels of amyloid-beta.
Methodology:
-
Animal Model: Npc1-deficient mice (Npc1-/-), which exhibit progressive neurodegeneration and accumulation of Aβ peptides.
-
Treatment: Mice are administered this compound or vehicle control.
-
Sample Collection: At the end of the treatment period, cerebrospinal fluid (CSF) is collected.
-
Aβ Quantification: CSF levels of Aβ isoforms (e.g., Aβ38, Aβ40, Aβ42) are quantified using sensitive immunoassays such as ELISA or Meso Scale Discovery (MSD) assays.
-
Data Analysis: A reduction in the levels of Aβ isoforms in the CSF of this compound-treated mice compared to vehicle-treated mice would indicate a potential disease-modifying effect.
Caption: General in vivo experimental workflow.
Conclusion
This compound is a selective S1P5 agonist with a compelling preclinical profile for the potential treatment of neurodegenerative disorders, including Alzheimer's disease. Its ability to enhance blood-brain barrier integrity, modulate neuroprotective signaling pathways, and improve cognitive function in relevant animal models underscores its value as a research tool. While direct evidence in Alzheimer's disease models is still needed, the data gathered from studies on age-related cognitive decline and Niemann-Pick type C disease provide a strong rationale for further investigation into the therapeutic potential of S1P5 agonism for AD. This guide provides researchers with the core knowledge and methodological framework to explore the role of this compound in the context of Alzheimer's disease pathology and drug discovery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. S1PR5 - Wikipedia [en.wikipedia.org]
- 3. Discovery of this compound, An Orally Bioavailable Selective Sphingosine-1-Phosphate Receptor 5 (S1P5) Agonist for the Potential Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An update on the biology of sphingosine 1-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Neuroprotective mechanisms of this compound: Targeting S1PR5 to modulate PI3K/Akt and MAPK pathways in cerebral ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A-971432 in Huntington's Disease Animal Models: A Technical Guide
Introduction
Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by motor, cognitive, and psychiatric dysfunction, for which there are currently no disease-modifying therapies. The disease is caused by a CAG trinucleotide repeat expansion in the huntingtin gene, leading to the production of mutant huntingtin protein (mHtt). This protein is prone to misfolding and aggregation, initiating a cascade of cellular pathologies, including neuronal death, particularly in the striatum and cortex. One emerging therapeutic strategy involves the modulation of the sphingolipid signaling pathway. A-971432 is a selective agonist for the sphingosine-1-phosphate receptor 5 (S1PR5), a receptor highly expressed on endothelial cells of the blood-brain barrier (BBB) and within the central nervous system.[1] This technical guide provides an in-depth overview of the preclinical evaluation of this compound in animal models of Huntington's disease, focusing on its therapeutic effects, mechanism of action, and the experimental protocols used in its assessment.
Quantitative Data Summary
The therapeutic efficacy of this compound has been primarily evaluated in the R6/2 mouse model of Huntington's disease. Chronic administration of this compound has demonstrated significant benefits across multiple pathological and behavioral endpoints. The following tables summarize the key quantitative and qualitative findings from these preclinical studies.
Table 1: Effects of this compound on Survival and Motor Function
| Parameter | Animal Model | Treatment Protocol | Key Findings | References |
| Lifespan | R6/2 Mice | 0.1 mg/kg this compound, chronic administration to symptomatic mice | Significantly prolonged lifespan. | [2][3][4] |
| Motor Deficit | R6/2 Mice | 0.1 mg/kg this compound, chronic administration to symptomatic mice | Slowed the progression of motor deficits. | [2][5] |
| Motor Deficit | R6/2 Mice | 0.1 mg/kg this compound, administration before overt symptoms | Completely protected mice from the classic progressive motor deficit. | [2][3][6] |
| Body Weight | R6/2 Mice | 0.1 mg/kg this compound | Maintained normal body weight. | [3] |
Table 2: Neuropathological and Cellular Effects of this compound
| Parameter | Animal Model | Treatment Protocol | Key Findings | References |
| Mutant Huntingtin (mHtt) Aggregation | R6/2 Mice | 0.1 mg/kg this compound, chronic administration | Reduction of mutant huntingtin aggregation. | [2][3][6][7] |
| Blood-Brain Barrier (BBB) Integrity | R6/2 Mice | 0.1 mg/kg this compound, chronic administration | Protected BBB homeostasis and preserved integrity. | [2][6][7] |
| Pro-survival Signaling (BDNF) | R6/2 Mice | 0.1 mg/kg this compound, chronic administration | Associated with activation of Brain-Derived Neurotrophic Factor (BDNF). | [2][3][7] |
| Pro-survival Signaling (AKT, ERK) | R6/2 Mice | 0.1 mg/kg this compound, chronic administration | Associated with activation of AKT and ERK pathways. | [2][3][4][7] |
Experimental Protocols
The primary studies investigating this compound in Huntington's disease have utilized a well-established transgenic mouse model.
1. Animal Model
-
Description: The R6/2 mouse is a widely used transgenic fragment model of HD. It expresses exon 1 of the human huntingtin gene with an expanded CAG repeat.[8] This model displays a rapid and progressive phenotype that recapitulates many features of human HD, including motor dysfunction and the formation of mHtt aggregates.[5][8]
2. Compound Administration
-
Compound: this compound, a selective S1PR5 agonist.[2]
-
Route of Administration: Chronic administration, including intraperitoneal injection.[3]
-
Treatment Paradigms:
-
Symptomatic Treatment: this compound was administered to R6/2 mice starting at 7 weeks of age, when motor symptoms are typically apparent.[5]
-
Pre-symptomatic (Early) Treatment: In a separate cohort, this compound was administered to R6/2 mice before the onset of overt symptoms to evaluate its neuroprotective potential.[2][3]
-
3. Outcome Measures
-
Behavioral Analysis: Motor function was assessed to track the progression of the disease phenotype. While specific tests are not detailed in the abstracts, standard assessments for HD mouse models include rotarod performance for motor coordination and balance, and open field tests for locomotor activity.[8][9]
-
Survival Analysis: Lifespan of the treated and control mice was monitored to determine the effect on overall disease progression.[2]
-
Neuropathological Analysis:
-
mHtt Aggregation: Brain tissue was analyzed to quantify the load of mutant huntingtin aggregates, a key pathological hallmark of HD.[2]
-
BBB Integrity: The homeostasis and integrity of the blood-brain barrier were assessed, likely through analysis of tight junction proteins and permeability assays.[2]
-
-
Biochemical Analysis:
-
Western Blotting: Brain lysates were used to measure the levels and activation (phosphorylation) of key proteins in pro-survival signaling pathways, including AKT and ERK.[3]
-
Protein Level Analysis: Levels of neuroprotective factors like BDNF and BBB tight junction proteins (Occludin, Claudin-5) were quantified.[2][5]
-
Visualizations: Signaling Pathways and Workflows
Mechanism of Action of this compound in HD Models
This compound exerts its therapeutic effects by selectively activating S1PR5. This engagement initiates downstream signaling cascades that promote neuronal survival and preserve the integrity of the cerebrovascular system.
Caption: Signaling cascade initiated by this compound binding to S1PR5.
Experimental Workflow for this compound Evaluation
The preclinical studies on this compound involved two primary treatment strategies to assess both therapeutic and disease-modifying potential in the R6/2 mouse model.
Caption: Experimental design for testing this compound in R6/2 mice.
References
- 1. Discovery of this compound, An Orally Bioavailable Selective Sphingosine-1-Phosphate Receptor 5 (S1P5) Agonist for the Potential Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulation of S1PR5 with this compound, a selective agonist, preserves blood-brain barrier integrity and exerts therapeutic effect in an animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Stimulation of S1PR5 with this compound, a selective agonist, preserves blood–brain barrier integrity and exerts therapeutic effect in an animal model of Huntington’s disease | Semantic Scholar [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. criver.com [criver.com]
- 9. Characterization of Neurophysiological and Behavioral Changes, MRI Brain Volumetry and 1H MRS in zQ175 Knock-In Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
A-971432: A Deep Dive into its Effects on Pro-Survival Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-971432 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 5 (S1PR5).[1] Primarily investigated for its therapeutic potential in neurodegenerative disorders, particularly Huntington's disease, this compound has demonstrated significant neuroprotective effects.[2][3][4] These effects are largely attributed to its ability to modulate critical pro-survival signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the pro-survival effects of this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades.
Core Mechanism of Action: S1PR5 Agonism
This compound functions as an orally bioavailable and selective agonist for S1PR5.[1][5] S1P receptors are a class of G protein-coupled receptors that play crucial roles in various cellular processes, including cell survival, proliferation, and migration.[6] S1PR5 is highly expressed in the central nervous system, making it a promising target for neurological diseases.[7] By binding to and activating S1PR5, this compound initiates a cascade of intracellular signaling events that collectively enhance cellular resilience and inhibit apoptotic processes.
Modulation of Key Pro-Survival Signaling Pathways
Research has consistently shown that the beneficial effects of this compound are associated with the activation of several key pro-survival pathways.[2][3][4] These include the BDNF, AKT, and ERK signaling cascades.
Activation of the BDNF Pathway
Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. Administration of this compound has been shown to be associated with the activation of BDNF pathways.[2][3][4] This suggests that this compound may either directly or indirectly lead to an increase in BDNF expression or the potentiation of its downstream signaling.
Upregulation of the PI3K/AKT Signaling Cascade
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central signaling pathway that promotes cell survival and growth in response to extracellular signals. AKT, a serine/threonine kinase, phosphorylates a wide range of downstream targets to inhibit apoptosis and promote cell proliferation. Studies have indicated that this compound treatment leads to the activation of AKT.[2][3][4] While the direct quantitative measures of AKT phosphorylation following this compound treatment are not extensively detailed in the provided search results, the consistent association across multiple studies highlights its importance.
Stimulation of the ERK Pathway
The Extracellular signal-regulated kinase (ERK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade, is another crucial regulator of cell proliferation, differentiation, and survival. Similar to the AKT pathway, the pro-survival effects of this compound have been linked to the activation of the ERK pathway.[2][3][4]
Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical studies on this compound.
| Parameter | Value | Model System | Reference |
| Dosage (in vivo) | 0.1 mg/kg (chronic administration) | R6/2 mice (Huntington's disease model) | [2][3] |
| EC50 (in vitro) | 4.1 nM | Forskolin-induced cAMP inhibition assay in S1PR5-transfected CHO cells | [7] |
| Selectivity | 60-fold selectivity over S1PR1, >1600-fold selectivity over S1PR2-4 | Not specified | [7] |
Signaling Pathway Visualization
To illustrate the mechanism of action of this compound, the following diagrams depict the key signaling pathways involved.
Caption: this compound binds to S1PR5, activating downstream pro-survival pathways.
Experimental Protocols
The following provides a generalized methodology based on the available literature for assessing the effects of this compound in a preclinical model of Huntington's disease.
Objective: To evaluate the in vivo efficacy of this compound in the R6/2 mouse model of Huntington's disease.
Animal Model: R6/2 transgenic mice and wild-type littermates.
Treatment:
-
Compound: this compound
-
Dosage: 0.1 mg/kg body weight
-
Administration: Chronic daily intraperitoneal injections
-
Timeline: Treatment initiated either before the onset of overt symptoms or in symptomatic mice.
Key Experimental Readouts:
-
Behavioral Analysis:
-
Motor Function: Assessed using rotarod performance, grip strength tests, and open field activity to monitor disease progression.
-
-
Histological and Molecular Analysis (Post-mortem):
-
Brain Tissue Collection: Brains are harvested, with specific regions like the striatum and cortex dissected.
-
Western Blotting: To quantify the protein levels and phosphorylation status of key signaling molecules (e.g., p-AKT/total AKT, p-ERK/total ERK) and BDNF.
-
Immunohistochemistry: To visualize the localization and expression of proteins of interest within the brain tissue, including markers for neuronal health and mutant huntingtin aggregates.
-
ELISA: To measure the concentration of BDNF in brain lysates.
-
-
Blood-Brain Barrier Integrity:
-
Assessed by measuring the extravasation of dyes (e.g., Evans blue) or by quantifying the expression of tight junction proteins (e.g., Occludin, Claudin-5) via Western blotting or immunohistochemistry.
-
Caption: Generalized experimental workflow for in vivo studies of this compound.
Connection to Bcl-2 Family Proteins
While direct studies linking this compound to the Bcl-2 family of apoptosis regulators are not prominent in the initial search results, the activation of the AKT pathway provides a strong mechanistic link. The Bcl-2 family consists of both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[8][9] A key function of activated AKT is to phosphorylate and inactivate pro-apoptotic Bcl-2 family members such as Bad. This phosphorylation prevents Bad from binding to and inhibiting the anti-apoptotic protein Bcl-xL, thereby promoting cell survival. Therefore, it is highly probable that the pro-survival effects of this compound are, at least in part, mediated through the AKT-dependent inhibition of pro-apoptotic Bcl-2 family proteins.
Caption: Proposed mechanism of this compound's anti-apoptotic effect via AKT and Bcl-2 family.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for neurodegenerative diseases through its targeted activation of S1PR5 and subsequent stimulation of pro-survival pathways including BDNF, AKT, and ERK. The preclinical data strongly support its neuroprotective effects. Future research should focus on elucidating the detailed molecular interactions between these pathways and the core apoptotic machinery, including a more direct investigation of the role of Bcl-2 family proteins. Furthermore, exploring the therapeutic potential of this compound in other neurological and potentially oncological conditions where S1PR5 signaling is relevant could open new avenues for this compound. The development of more detailed quantitative assays to measure pathway activation in response to this compound will be crucial for its clinical translation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Stimulation of S1PR5 with this compound, a selective agonist, preserves blood-brain barrier integrity and exerts therapeutic effect in an animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound, An Orally Bioavailable Selective Sphingosine-1-Phosphate Receptor 5 (S1P5) Agonist for the Potential Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Sphingosine-1-Phosphate Receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BCL-2 family proteins: regulators of cell death involved in the pathogenesis of cancer and resistance to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A-971432 in Multiple Sclerosis: A Preliminary Research Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-971432 is an orally bioavailable and selective agonist for the sphingosine-1-phosphate receptor 5 (S1P5).[1][2][3] While extensive research has explored its therapeutic potential in models of Huntington's disease, its direct investigation in the context of multiple sclerosis (MS) is still in nascent stages. However, the established role of S1P receptor modulators in MS therapy provides a strong rationale for investigating S1P5-selective agonists like this compound.[4][5][6] This technical guide synthesizes the available preliminary data on this compound relevant to MS, focusing on its mechanism of action, preclinical findings in the experimental autoimmune encephalomyelitis (EAE) model, and associated experimental protocols.
Mechanism of Action: The Role of S1P5 Agonism
Sphingosine-1-phosphate receptors are a class of G protein-coupled receptors that play crucial roles in the immune and central nervous systems.[7][8] The therapeutic effect of S1P receptor modulators in MS is primarily attributed to their ability to sequester lymphocytes in lymph nodes, preventing their infiltration into the central nervous system (CNS).[5][6]
This compound's selectivity for S1P5 suggests a more targeted mechanism. S1P5 is highly expressed on endothelial cells of the blood-brain barrier (BBB) and has been shown to be crucial for maintaining its integrity.[1][2] A compromised BBB is a hallmark of MS pathology. Therefore, this compound's potential to enhance BBB integrity presents a promising therapeutic avenue.[1][2] Furthermore, S1P5 is expressed on oligodendrocytes, the myelin-producing cells of the CNS, suggesting a potential role in remyelination.
Preclinical Evidence in an MS Model
Direct preclinical evidence for this compound in an MS model comes from a study utilizing the experimental autoimmune encephalomyelitis (EAE) mouse model. This study aimed to dissect the relative contributions of S1P1 and S1P5 modulation in the therapeutic effects of Ozanimod, a non-selective S1P1/5 modulator.
A study investigated the effects of the S1P1/5 modulator ozanimod on glutamatergic synaptic alterations in the EAE model.[4][9] To distinguish the roles of S1P1 and S1P5, selective agonists including this compound for S1P5 were used. The findings suggested that S1P1 modulation is the primary driver of the anti-excitotoxic effects of ozanimod in this model.[4][9]
While this study did not show a primary role for S1P5 agonism in ameliorating excitotoxicity in EAE, it does not preclude other potential benefits of this compound in MS, such as its effects on BBB integrity and potential for promoting remyelination.
Quantitative Data
The following table summarizes the key quantitative data related to this compound's properties and its use in the EAE model study.
| Parameter | Value | Species/Model | Source |
| In Vitro Potency | |||
| S1P5 EC50 | 4.1 nM | CHO cells | [10] |
| Experimental Concentration | |||
| Ex vivo EAE slice treatment | 200 nM | Mouse | [10] |
| In Vivo Administration | |||
| Chronic low-dose (Huntington's model) | 0.1 mg/kg | R6/2 mice | [11] |
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) Induction
The EAE model is the most commonly used animal model for human multiple sclerosis.
-
Animal Model: Female C57BL/6 mice (11 weeks old) are typically used.[12]
-
Induction: EAE is induced by subcutaneous injection of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide emulsified in Complete Freund's Adjuvant (CFA).[12] Pertussis toxin is also administered to facilitate the breakdown of the blood-brain barrier.[13]
-
Clinical Scoring: The severity of the disease is monitored daily using a standardized clinical scoring system.
Ex Vivo Brain Slice Electrophysiology
This technique allows for the study of synaptic function in a controlled environment.
-
Slice Preparation: Corticostriatal slices are prepared from the brains of EAE mice.
-
Treatment: Slices are incubated with this compound (200 nM) to assess its effect on neuronal activity.[10]
-
Recording: Spontaneous glutamatergic activity is recorded from striatal neurons to measure synaptic transmission.[10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the workflow of the key EAE experiment.
Future Directions and Conclusion
The preliminary research on this compound in the context of multiple sclerosis is limited but provides a foundation for future investigations. While the initial findings from the EAE model did not demonstrate a primary role for S1P5 in mitigating excitotoxicity, the potential of this compound to enhance blood-brain barrier integrity and promote remyelination warrants further exploration.
Future studies should focus on:
-
In-depth analysis of this compound's effect on BBB permeability in the EAE model.
-
Investigation of its potential to promote oligodendrocyte differentiation and remyelination.
-
Assessment of its impact on the infiltration of various immune cell populations into the CNS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound, An Orally Bioavailable Selective Sphingosine-1-Phosphate Receptor 5 (S1P5) Agonist for the Potential Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Central Modulation of Selective Sphingosine-1-Phosphate Receptor 1 Ameliorates Experimental Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-Phosphate Modulators for Multiple Sclerosis [practicalneurology.com]
- 6. Sphingosine 1-phosphate receptor modulators in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of s1p receptor modulators in multiple sclerosis: The double requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Central Modulation of Selective Sphingosine-1-Phosphate Receptor 1 Ameliorates Experimental Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stimulation of S1PR5 with this compound, a selective agonist, preserves blood-brain barrier integrity and exerts therapeutic effect in an animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. S100B inhibition protects from chronic experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. angrybraincell.com [angrybraincell.com]
Methodological & Application
Application Notes and Protocols for A-971432, a Selective Sphingosine-1-Phosphate Receptor 5 (S1PR5) Agonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
A-971432 is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 5 (S1PR5), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and immune cells.[1][2][3] S1PR5 activation is implicated in various physiological processes, including the regulation of immune cell trafficking and the maintenance of blood-brain barrier integrity.[2][4][5][6] Consequently, selective S1PR5 agonists like this compound are valuable tools for investigating the therapeutic potential of targeting this receptor in neurodegenerative and autoimmune disorders.[1][2][6]
These application notes provide an overview of the in vitro pharmacological profile of this compound and detailed protocols for its characterization using common cell-based functional assays.
Data Presentation
The in vitro potency of this compound has been determined using functional assays that measure the activation of S1PR5. The half-maximal effective concentration (EC50) values from key assays are summarized below.[7]
| Assay Type | Description | Cell Line | This compound EC50 (nM) |
| cAMP Inhibition Assay | Measures the inhibition of forskolin-stimulated cyclic AMP production following S1PR5 activation by this compound. | S1PR5-expressing CHO or HEK293 cells | 4.1 |
| GTPγS Binding Assay | Measures the this compound-stimulated binding of radiolabeled GTPγS to G proteins coupled to S1PR5. | S1PR5-expressing cell membranes | 5.7 |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.[8]
Signaling Pathway
S1PR5 is a Gi/o-coupled receptor. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate other downstream signaling pathways.
Experimental Protocols
The following are detailed protocols for common in vitro assays to characterize the activity of S1PR5 agonists like this compound.
cAMP Inhibition Assay
This assay measures the ability of an S1PR5 agonist to inhibit the production of cyclic AMP (cAMP) in cells, typically after stimulation with forskolin, an activator of adenylyl cyclase.
Materials:
-
S1PR5-expressing cells (e.g., HEK293 or CHO)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Forskolin
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96- or 384-well white opaque microplates
Procedure:
-
Cell Culture and Plating:
-
Culture S1PR5-expressing cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay buffer.
-
Plate the cells into a white opaque microplate at a predetermined optimal density and incubate overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to create a concentration range for the dose-response curve.
-
-
Assay Protocol:
-
Remove the culture medium from the plated cells.
-
Add assay buffer containing IBMX to each well and incubate to inhibit phosphodiesterases.
-
Add the serially diluted this compound to the appropriate wells.
-
Add a concentration of forskolin known to induce a submaximal cAMP response.
-
Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
GTPγS Binding Assay
This is a functional membrane-based assay that measures the activation of G proteins upon receptor stimulation.[9] It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.[9][10]
Materials:
-
Membranes from cells expressing S1PR5
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
GDP
-
[³⁵S]GTPγS (radiolabeled)
-
This compound
-
Non-specific binding control (unlabeled GTPγS)
-
Scintillation cocktail
-
Filter plates (e.g., GF/B)
Procedure:
-
Compound and Membrane Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Thaw the S1PR5-expressing cell membranes on ice and dilute to the desired concentration in assay buffer.
-
-
Assay Protocol:
-
In a microplate, add the assay buffer, GDP, diluted this compound (or vehicle control), and the cell membranes.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate with gentle shaking for a specified time (e.g., 60 minutes) at 30°C.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through the filter plates to separate bound from free [³⁵S]GTPγS.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements.
-
Plot the specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated S1PR5, a key event in GPCR desensitization and signaling.[11][12] Various technologies, such as enzyme fragment complementation (EFC), BRET, or FRET, can be used.[12][13][14]
Principle (using EFC as an example): The S1PR5 is tagged with a small fragment of an enzyme, and β-arrestin is tagged with the larger, complementing fragment.[12] Agonist binding to the receptor induces the recruitment of β-arrestin, bringing the two enzyme fragments together to form an active enzyme, which generates a detectable signal (e.g., luminescence) upon substrate addition.[12]
General Procedure:
-
Cell Plating: Plate cells stably co-expressing the tagged S1PR5 and β-arrestin in a microplate.
-
Compound Addition: Add serially diluted this compound to the wells.
-
Incubation: Incubate the plate for a specified period (e.g., 60-90 minutes) at 37°C to allow for β-arrestin recruitment.
-
Signal Detection: Add the enzyme substrate and measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Plot the signal intensity against the logarithm of the this compound concentration and fit the data to determine the EC50 value.
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. In-silico studies on the S1P5 agonist binding pocket: design of selective modulators for the treatment of neurodegenerative diseases | Poster Board #539 - American Chemical Society [acs.digitellinc.com]
- 4. Novel Potent Selective Orally Active S1P5 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stimulation of S1PR5 with this compound, a selective agonist, preserves blood-brain barrier integrity and exerts therapeutic effect in an animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. EC50 - Wikipedia [en.wikipedia.org]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-971432 cAMP Assay in S1PR5 Activation
These application notes provide a detailed protocol for utilizing the selective S1PR5 agonist, A-971432, to measure the activation of the Sphingosine-1-Phosphate Receptor 5 (S1PR5) through a cyclic AMP (cAMP) assay. This information is intended for researchers, scientists, and drug development professionals working on G-protein coupled receptor (GPCR) signaling and drug discovery.
Introduction
Sphingosine-1-phosphate receptor 5 (S1PR5) is a G-protein coupled receptor predominantly expressed in the nervous and immune systems.[1] Its activation is implicated in various physiological processes, making it a potential therapeutic target for neurodegenerative and immune disorders.[1][2][3][4] this compound is a potent and selective agonist of S1PR5.[2][3][5] S1PR5 couples to the Gi/o family of G proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] Therefore, a cAMP assay serves as a robust method to quantify the functional activity of this compound and other potential S1PR5 modulators.
Principle of the Assay
The activation of Gi-coupled receptors like S1PR5 by an agonist such as this compound inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP.[6] To measure this decrease, intracellular cAMP levels are first stimulated using an adenylyl cyclase activator, typically forskolin.[6][7] In the presence of an S1PR5 agonist, this forskolin-stimulated cAMP production is attenuated. The magnitude of this reduction is proportional to the potency and efficacy of the agonist. The cAMP levels can be quantified using various commercially available assay kits, which are often based on principles like competitive binding assays or bioluminescent reporters.[8][9]
Data Presentation
This compound Potency and Selectivity
This compound demonstrates high potency for S1PR5 with significant selectivity over other S1P receptor subtypes.
| Assay Type | Parameter | Value (nM) | Reference |
| cAMP Assay | EC50 | 4.1 | [2][5] |
| GTPγS Assay | EC50 | 5.7 | [5] |
| Receptor Subtype | Selectivity over S1PR5 | Reference |
| S1P1 | 60-fold | [5] |
| S1P2-4 | >1,600-fold | [5] |
This compound Chemical Properties
| Property | Value | Reference |
| Molecular Weight | 366.24 g/mol | [5] |
| Formula | C18H17Cl2NO3 | [5] |
| CAS Number | 1240308-45-5 | [5] |
Signaling Pathway and Experimental Workflow
S1PR5 Signaling Pathway
Caption: S1PR5 activation by this compound leads to inhibition of adenylyl cyclase and a decrease in cAMP levels.
Experimental Workflow for cAMP Assay
Caption: Workflow for measuring this compound-mediated inhibition of forskolin-stimulated cAMP production.
Experimental Protocols
This protocol is a general guideline and may require optimization based on the specific cell line and cAMP assay kit used.
Materials and Reagents
-
Cells: A cell line stably expressing human S1PR5 (e.g., CHO-K1 or HEK293). A parental cell line not expressing the receptor should be used as a negative control.
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and serially dilute to the desired concentrations in assay buffer.
-
Forskolin: Prepare a stock solution (e.g., 10 mM in DMSO) and dilute to the desired final concentration in assay buffer. The optimal concentration should be determined empirically to produce a submaximal but robust cAMP response.
-
Cell Culture Medium: As recommended for the specific cell line.
-
Assay Buffer: Typically a buffered saline solution (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX (e.g., 500 µM) to prevent cAMP degradation.
-
cAMP Assay Kit: A commercially available kit for cAMP quantification (e.g., HTRF®, LANCE®, or luminescence-based assays like cAMP-Glo™).[8][9]
-
96-well microplates: White or black plates, depending on the detection method.
-
Plate reader: Capable of detecting the signal generated by the chosen cAMP assay kit.
Protocol
-
Cell Seeding:
-
One day prior to the assay, seed the S1PR5-expressing cells and parental cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Addition:
-
On the day of the assay, remove the culture medium from the wells.
-
Wash the cells once with pre-warmed serum-free medium or assay buffer.
-
Add the desired concentrations of this compound (prepared in assay buffer) to the appropriate wells. Include a vehicle control (e.g., DMSO at the same final concentration as in the this compound dilutions).
-
Incubate for 15-30 minutes at 37°C.
-
-
Forskolin Stimulation:
-
Following the incubation with this compound, add a pre-determined concentration of forskolin to all wells (except for the basal control wells).
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the specific cAMP assay kit being used. This typically involves adding a lysis buffer followed by the detection reagents.
-
-
Data Analysis:
-
The raw data (e.g., fluorescence ratio or luminescence) is used to determine the concentration of cAMP in each well by interpolating from a standard curve generated with known concentrations of cAMP.
-
The percentage of inhibition of the forskolin-stimulated cAMP response is calculated for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
The cAMP assay is a reliable and quantitative method for characterizing the activation of S1PR5 by the selective agonist this compound. The provided protocols and data serve as a comprehensive guide for researchers to establish and perform this assay in their own laboratories for the study of S1PR5 signaling and the discovery of novel modulators.
References
- 1. Structural basis for receptor selectivity and inverse agonism in S1P5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cAMP-Glo™ Assay [worldwide.promega.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for GTPγS Binding Assay Featuring A-971432
For Researchers, Scientists, and Drug Development Professionals
Introduction
The [³⁵S]GTPγS binding assay is a widely utilized functional assay in pharmacology to characterize the interaction of ligands with G protein-coupled receptors (GPCRs). This method directly measures the activation of G proteins, a proximal event in the GPCR signaling cascade, by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[1][2] Upon agonist binding to a GPCR, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the associated G protein, leading to its activation and downstream signaling.[3] The use of [³⁵S]GTPγS, which is resistant to hydrolysis by the intrinsic GTPase activity of the Gα subunit, allows for the accumulation and measurement of activated G proteins.[1]
This document provides detailed application notes and a comprehensive protocol for utilizing the [³⁵S]GTPγS binding assay to characterize the activity of A-971432, a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 5 (S1PR5).[4] S1PR5 is a GPCR implicated in various physiological processes, and its modulation is a promising therapeutic strategy for neurodegenerative disorders.[4][5]
This compound: A Selective S1PR5 Agonist
This compound is an orally bioavailable and selective agonist of S1PR5.[4] Its selectivity and potency make it a valuable tool for studying S1PR5-mediated signaling pathways.
| Compound | Target | EC₅₀ (cAMP Assay) | EC₅₀ (GTPγS Assay) | Selectivity | Reference |
| This compound | S1PR5 | 4.1 nM | 5.7 nM | >60-fold over S1P₁, >1,600-fold over S1P₂₋₄ | [6] |
S1PR5 Signaling Pathway
Activation of S1PR5 by an agonist like this compound initiates a signaling cascade that can lead to the activation of pro-survival pathways, including the PI3K/Akt and MAPK/ERK pathways.[7][8][9]
Experimental Workflow: [³⁵S]GTPγS Binding Assay
The following diagram outlines the key steps in the [³⁵S]GTPγS binding assay.
Detailed Experimental Protocol
This protocol is designed to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in stimulating [³⁵S]GTPγS binding to membranes prepared from cells expressing S1PR5.
Materials and Reagents
| Reagent | Supplier | Recommended Catalog Number |
| This compound | Tocris Bioscience | 5766 |
| [³⁵S]GTPγS | PerkinElmer | NEG030H250UC |
| GDP (Guanosine 5'-diphosphate sodium salt) | Sigma-Aldrich | G7127 |
| GTPγS (Guanosine 5′-[γ-thio]triphosphate tetralithium salt) | Sigma-Aldrich | G8634 |
| Tris-HCl | Thermo Fisher Scientific | BP152 |
| MgCl₂ | Sigma-Aldrich | M8266 |
| NaCl | Sigma-Aldrich | S7653 |
| EDTA | Sigma-Aldrich | E9884 |
| DTT (Dithiothreitol) | Sigma-Aldrich | D9779 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| 96-well Filter Plates | Millipore | MSHVN4510 |
| Scintillation Cocktail | PerkinElmer | 6013329 |
Buffer Preparation
-
Membrane Preparation Buffer (TME): 50 mM Tris-HCl (pH 7.4), 1 mM MgCl₂, 1 mM EDTA. Store at 4°C.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.1% BSA. Prepare fresh on the day of the experiment.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4). Store at 4°C.
Membrane Preparation
-
Culture cells expressing human S1PR5 to confluency.
-
Harvest cells by scraping into ice-cold phosphate-buffered saline (PBS).
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold TME buffer.
-
Homogenize the cell suspension using a Dounce homogenizer or a similar device.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in TME buffer.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Aliquot the membrane preparation and store at -80°C until use.
[³⁵S]GTPγS Binding Assay Procedure
-
Assay Setup:
-
On ice, prepare serial dilutions of this compound in assay buffer. The final concentrations should typically range from 10⁻¹¹ M to 10⁻⁵ M.
-
Include a vehicle control (e.g., DMSO at the same final concentration as in the this compound dilutions).
-
Prepare a solution for determining non-specific binding containing 10 µM unlabeled GTPγS.
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or 10 µM unlabeled GTPγS (for non-specific binding).
-
25 µL of the appropriate this compound dilution or vehicle.
-
100 µL of diluted membrane preparation (typically 5-20 µg of protein per well, to be optimized).
-
25 µL of GDP (final concentration of 10-30 µM, to be optimized).[10]
-
-
-
Pre-incubation:
-
Incubate the plate at 30°C for 20 minutes with gentle agitation.
-
-
Initiation of Reaction:
-
Add 50 µL of [³⁵S]GTPγS (final concentration of 0.1-0.5 nM) to each well to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through a 96-well filter plate using a cell harvester.
-
Wash the filters three times with 300 µL of ice-cold wash buffer per well.
-
-
Detection:
-
Dry the filter plate completely under a heat lamp or in an oven.
-
Add 50 µL of scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-Specific Binding.
-
-
Data Normalization:
-
Express the specific binding for each concentration of this compound as a percentage of the maximal specific binding observed with a saturating concentration of a known full agonist, or as a percentage of the maximal response to this compound if a full agonist is not used.
-
-
Dose-Response Curve:
-
Plot the normalized specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism or a similar software).
-
-
Determine EC₅₀ and Eₘₐₓ:
-
From the fitted curve, determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response).
-
Summary of Expected Results
The following table provides a template for summarizing the results obtained from the GTPγS binding assay with this compound.
| Parameter | Value | Description |
| Basal Binding | [³⁵S]GTPγS binding in the absence of agonist. | |
| This compound Stimulated Binding (Eₘₐₓ) | Maximal [³⁵S]GTPγS binding stimulated by this compound. | |
| EC₅₀ of this compound | Concentration of this compound producing 50% of its maximal effect. | |
| Non-Specific Binding | [³⁵S]GTPγS binding in the presence of 10 µM unlabeled GTPγS. |
By following this detailed protocol, researchers can effectively characterize the agonistic activity of this compound at the S1PR5 receptor, providing valuable insights into its pharmacological properties and potential therapeutic applications.
References
- 1. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. revvity.com [revvity.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - Wikiwand [wikiwand.com]
- 6. rndsystems.com [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. Stimulation of S1PR5 with this compound, a selective agonist, preserves blood-brain barrier integrity and exerts therapeutic effect in an animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A-971432 solubility and vehicle for in vivo studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of A-971432 and protocols for its use in in vivo studies. This compound is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 5 (S1P5), demonstrating oral bioavailability.[1][2] It has been shown to improve the integrity of the blood-brain barrier and has demonstrated therapeutic effects in animal models of neurodegenerative diseases, such as Huntington's disease.[3][4]
Data Presentation: Solubility of this compound
This compound is soluble in aqueous solutions of acid and base. The following table summarizes its solubility characteristics.
| Solvent | Maximum Concentration |
| 1 eq. NaOH | 100 mM |
| 1 eq. HCl | 100 mM |
Experimental Protocols
Preparation of this compound for In Vivo Studies
Oral Administration Vehicle:
For oral administration in rodent models, this compound can be suspended in a vehicle composed of 0.5% Hydroxypropyl Methylcellulose (HPMC) with 0.02% Tween 80.[5]
Protocol for Oral Formulation Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated. A dose of 0.1 mg/kg has been effectively used in mice.[3][4][6]
-
Prepare the 0.5% HPMC/0.02% Tween 80 vehicle.
-
For 100 mL of vehicle, weigh 0.5 g of HPMC and 0.02 g (or 20 µL) of Tween 80.
-
Add the Tween 80 to approximately 90 mL of sterile water and stir to dissolve.
-
Slowly add the HPMC to the solution while stirring continuously to prevent clumping.
-
Continue stirring until the HPMC is fully dissolved.
-
Bring the final volume to 100 mL with sterile water.
-
-
Suspend this compound in the vehicle.
-
Weigh the calculated amount of this compound.
-
Add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform suspension.
-
Intraperitoneal Administration:
While a specific vehicle for intraperitoneal (i.p.) injection of this compound is not explicitly detailed in the provided search results, sterile saline (0.9% NaCl) is a common and generally well-tolerated vehicle for i.p. administration in mice.[7][8]
General Protocol for Intraperitoneal Formulation:
-
Prepare a stock solution of this compound in a suitable solvent such as 1 eq. HCl or 1 eq. NaOH, as indicated by its solubility data.
-
Calculate the required volume of the stock solution to achieve the desired final concentration for dosing. A dose of 0.1 mg/kg has been used for i.p. administration in mice.[3]
-
Dilute the stock solution in sterile 0.9% saline to the final desired concentration for injection. Ensure the final concentration of the initial solvent is minimal and well-tolerated by the animals.
-
Administer the solution via intraperitoneal injection at the appropriate volume for the animal's weight (typically 5-10 mL/kg for mice).
Mandatory Visualizations
Experimental Workflow for In Vivo Administration of this compound
The following diagram outlines the general workflow for preparing and administering this compound in a preclinical in vivo setting.
Caption: Workflow for this compound In Vivo Studies.
Signaling Pathway of this compound
This compound acts as a selective agonist for the S1P5 receptor. Its binding initiates a signaling cascade that promotes cell survival and enhances blood-brain barrier integrity.
Caption: this compound Activated S1P5 Signaling.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Discovery of this compound, An Orally Bioavailable Selective Sphingosine-1-Phosphate Receptor 5 (S1P5) Agonist for the Potential Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stimulation of S1PR5 with this compound, a selective agonist, preserves blood-brain barrier integrity and exerts therapeutic effect in an animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Saline as a vehicle control does not alter ventilation in male CD‐1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Saline as a vehicle control does not alter ventilation in male CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A-971432 Treatment in R6/2 Huntington's Disease Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by motor, cognitive, and psychiatric dysfunction. The R6/2 mouse model, which expresses exon 1 of the human huntingtin gene with an expanded CAG repeat, is a widely used preclinical model that recapitulates many features of HD.[1] This document provides detailed application notes and protocols for the therapeutic evaluation of A-971432, a selective sphingosine-1-phosphate receptor 5 (S1PR5) agonist, in the R6/2 mouse model. Chronic administration of this compound has been shown to slow disease progression, extend lifespan, and ameliorate key pathological hallmarks of HD in these mice.[2] The therapeutic effects are associated with the activation of pro-survival signaling pathways, including Brain-Derived Neurotrophic Factor (BDNF), protein kinase B (AKT), and extracellular signal-regulated kinase (ERK), as well as the preservation of blood-brain barrier (BBB) integrity.[2][3]
Data Presentation
The following tables summarize the key quantitative findings from studies evaluating this compound treatment in R6/2 mice.
Table 1: Effects of this compound on Lifespan and Motor Performance in R6/2 Mice
| Parameter | Treatment Group | Outcome | Reference |
| Lifespan | This compound (0.1 mg/kg) | Significantly prolonged lifespan compared to vehicle-treated R6/2 mice. | [2] |
| Motor Performance (Rotarod) | This compound (0.1 mg/kg) | Significantly improved motor coordination and balance, as measured by increased latency to fall. | [2] |
| Motor Performance (Horizontal Ladder) | This compound (0.1 mg/kg) | Reduced motor deficits. | [2] |
Table 2: Neuropathological and Biochemical Effects of this compound in R6/2 Mice
| Parameter | Treatment Group | Outcome | Reference |
| Mutant Huntingtin (mHtt) Aggregates | This compound (0.1 mg/kg) | Significant reduction in the aggregation of mHtt in the brain. | [2][4] |
| Blood-Brain Barrier Integrity | This compound (0.1 mg/kg) | Preserved BBB homeostasis. | [2] |
| BDNF Levels | This compound (0.1 mg/kg) | Increased levels of BDNF in the brain. | [2] |
| p-AKT Levels | This compound (0.1 mg/kg) | Increased phosphorylation of AKT. | [2] |
| p-ERK Levels | This compound (0.1 mg/kg) | Increased phosphorylation of ERK. | [2][3] |
Signaling Pathway
Caption: this compound signaling pathway in Huntington's disease.
Experimental Workflow
Caption: Experimental workflow for this compound evaluation in R6/2 mice.
Experimental Protocols
Animal Model and Drug Administration
-
Animal Model: Male R6/2 transgenic mice and wild-type littermates.
-
Housing: Standard housing conditions with ad libitum access to food and water.
-
Drug Formulation: this compound is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Dosage and Administration: Administer this compound at a dose of 0.1 mg/kg body weight via oral gavage or intraperitoneal injection once daily.[2] Treatment can be initiated at a pre-symptomatic (e.g., 5 weeks of age) or symptomatic (e.g., 8 weeks of age) stage.
Motor Function Assessment
This test assesses motor coordination and balance.
-
Apparatus: An accelerating rotarod apparatus (e.g., Ugo Basile).
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes before the test.
-
Procedure:
-
Place the mouse on the rotating rod at a low constant speed (e.g., 4 rpm).
-
Gradually accelerate the rod from 4 to 40 rpm over a period of 5 minutes.[5][6]
-
Record the latency to fall for each mouse.
-
Perform three trials per mouse with an inter-trial interval of at least 15 minutes.
-
The average latency to fall across the three trials is used for analysis.
-
This test evaluates skilled walking and motor coordination.
-
Apparatus: A horizontal ladder with metal rungs that can be variably spaced.
-
Training: Train mice to cross the ladder to reach their home cage.
-
Procedure:
-
Record the mouse traversing the ladder using a video camera.
-
Analyze the video to count the number of foot slips or errors for each limb.
-
Calculate a foot fault score as a percentage of total steps.
-
Immunohistochemistry for Mutant Huntingtin (mHtt) Aggregates
-
Tissue Preparation:
-
Perfuse mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and post-fix in 4% PFA overnight.
-
Cryoprotect the brain in 30% sucrose in PBS.
-
Section the brain into 30-40 µm coronal sections using a cryostat.
-
-
Staining Procedure:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary (e.g., with citrate buffer).
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.
-
Incubate with a primary antibody against mHtt (e.g., EM48) overnight at 4°C.[7][8]
-
Wash sections and incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
Mount sections on slides and coverslip.
-
-
Image Analysis:
-
Capture images using a fluorescence or confocal microscope.
-
Quantify the number and size of mHtt aggregates in specific brain regions (e.g., striatum and cortex) using image analysis software (e.g., ImageJ).[9]
-
Western Blot for BDNF, p-AKT, and p-ERK
-
Protein Extraction:
-
Dissect specific brain regions (e.g., striatum and cortex) on ice.
-
Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blot Procedure:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against BDNF, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.[10][11][12]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Quantification:
-
Capture images of the blots using a digital imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their respective total protein levels. Normalize BDNF levels to a loading control (e.g., β-actin or GAPDH).
-
Blood-Brain Barrier (BBB) Integrity Assay (Evans Blue Extravasation)
-
Procedure:
-
Inject Evans blue dye (2% in saline, 4 ml/kg) intravenously into the tail vein.
-
Allow the dye to circulate for 1-2 hours.
-
Perfuse the mice with saline to remove the dye from the vasculature.
-
Dissect the brain and homogenize it in formamide.
-
Incubate the homogenate at 60°C for 24 hours to extract the dye.
-
Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.
-
Quantify the amount of Evans blue dye in the brain tissue by comparing to a standard curve.
-
Conclusion
The protocols and data presented here provide a comprehensive guide for investigating the therapeutic potential of this compound in the R6/2 mouse model of Huntington's disease. This selective S1PR5 agonist has demonstrated significant neuroprotective effects, offering a promising avenue for the development of novel treatments for this devastating disease. Careful adherence to these detailed methodologies will enable researchers to robustly evaluate the efficacy of this compound and similar compounds in a preclinical setting.
References
- 1. Evaluation of R6/2 HD transgenic mice for therapeutic studies in Huntington's disease: behavioral testing and impact of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Integrin beta 6 - Wikipedia [en.wikipedia.org]
- 4. Rapamycin fed late in life extends lifespan in genetically heterogeneous mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lifespan extension and delayed immune and collagen aging in mutant mice with defects in growth hormone production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Y-27632 improves rotarod performance and reduces huntingtin levels in R6/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Huntington's Disease Related Markers in the R6/2 Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification and application of gene expression signatures associated with lifespan extension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Assessing Blood-Brain Barrier Permeability with A-971432: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-971432 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 5 (S1PR5).[1][2] Emerging research has highlighted its significant role in the maintenance and enhancement of blood-brain barrier (BBB) integrity.[1][3] In preclinical models of neurodegenerative diseases, such as Huntington's disease, this compound has demonstrated the ability to preserve BBB function, suggesting its potential as a therapeutic agent for neurological disorders associated with BBB dysfunction.[4][5] These application notes provide a comprehensive overview of the methodologies to assess the effects of this compound on BBB permeability, incorporating both in vivo and in vitro experimental protocols.
This compound is an orally bioavailable compound that has been shown to have excellent plasma and central nervous system (CNS) exposure in preclinical species.[2] Its mechanism of action in the context of the BBB involves the upregulation of key tight junction proteins, including Occludin and Claudin-5.[3] This leads to a strengthening of the physical barrier between the blood and the brain parenchyma. Furthermore, the activation of S1PR5 by this compound stimulates pro-survival signaling pathways, such as the AKT and ERK pathways, which may contribute to the overall protection of the neurovascular unit.[4][5]
Data Presentation
The following tables summarize the key quantitative findings from studies assessing the impact of this compound on BBB integrity.
Table 1: In Vivo Efficacy of this compound in a Huntington's Disease Mouse Model
| Animal Model | Treatment | Dosage | Key Findings | Reference |
| R6/2 Mouse Model of Huntington's Disease | This compound | 0.1 mg/kg | Preserved BBB integrity | [4][5] |
Table 2: Effect of this compound on Tight Junction Protein Expression
| Treatment | Protein | Outcome | Reference |
| This compound | Occludin | Upregulation | [3] |
| This compound | Claudin-5 | Upregulation | [3] |
Table 3: In Vitro Effect of this compound on BBB Models
| In Vitro Model | Effect of this compound | Reference |
| Blood-Brain Barrier Model | Increased electrical resistance | [3][6] |
Experimental Protocols
In Vivo Assessment of Blood-Brain Barrier Permeability in a Huntington's Disease Mouse Model
This protocol is based on studies investigating the effect of this compound on BBB integrity in the R6/2 mouse model of Huntington's disease.[4][5]
1. Animal Model and Treatment:
-
Animal Model: R6/2 transgenic mice, a widely used model for Huntington's disease.
-
Treatment Group: Administer this compound at a dose of 0.1 mg/kg body weight. The route of administration (e.g., oral gavage, intraperitoneal injection) and frequency should be consistent with the study design.
-
Control Group: Administer a vehicle control solution to a separate cohort of R6/2 mice.
-
Treatment Duration: Chronic administration, with the specific duration depending on the experimental goals (e.g., starting at a pre-symptomatic or symptomatic stage of the disease).
2. Blood-Brain Barrier Permeability Assay:
-
At the end of the treatment period, assess BBB permeability using a tracer molecule.
-
Tracer Injection: Intravenously inject a fluorescent tracer, such as sodium fluorescein or Evans blue dye, into the mice.
-
Circulation Time: Allow the tracer to circulate for a defined period (e.g., 30-60 minutes).
-
Perfusion and Tissue Collection: Anesthetize the mice and perform transcardial perfusion with saline to remove the tracer from the vasculature. Carefully dissect and collect the brain tissue.
-
Quantification of Tracer Extravasation:
-
Homogenize the brain tissue in a suitable buffer.
-
Centrifuge the homogenate to pellet the tissue debris.
-
Measure the fluorescence of the supernatant using a fluorometer.
-
Normalize the fluorescence intensity to the weight of the brain tissue and the plasma fluorescence of the tracer to determine the extent of BBB permeability.
-
3. Analysis of Tight Junction Protein Expression:
-
Tissue Preparation: Use a portion of the collected brain tissue for protein analysis.
-
Western Blotting:
-
Prepare protein lysates from the brain tissue.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for Occludin and Claudin-5.
-
Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a suitable substrate to visualize the protein bands.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative expression levels of the tight junction proteins.
-
In Vitro Assessment of Blood-Brain Barrier Permeability
This protocol describes a general method for assessing the effect of this compound on an in vitro BBB model.
1. In Vitro BBB Model Setup:
-
Cell Culture: Utilize a co-culture model of brain endothelial cells and astrocytes to mimic the in vivo BBB environment.
-
Seed brain endothelial cells (e.g., primary human brain microvascular endothelial cells or a suitable cell line) onto the apical side of a Transwell insert with a porous membrane.
-
Seed astrocytes (e.g., primary human astrocytes or a cell line) onto the basolateral side of the Transwell insert or in the bottom of the well.
-
-
Culture Conditions: Maintain the co-culture in a specialized endothelial cell growth medium until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed.
2. This compound Treatment:
-
Once the in vitro BBB model is established (indicated by stable and high TEER values), treat the cells with this compound.
-
Add this compound to the culture medium at various concentrations to determine a dose-response relationship.
-
Include a vehicle control group.
-
Incubate the cells with this compound for a specified period (e.g., 24-48 hours).
3. Measurement of Transendothelial Electrical Resistance (TEER):
-
TEER is a measure of the electrical resistance across the endothelial monolayer and is an indicator of tight junction integrity.
-
Use an EVOM (Epithelial Volt/Ohm Meter) with a "chopstick" electrode to measure the TEER of the endothelial monolayer before and after treatment with this compound.
-
An increase in TEER in the this compound-treated group compared to the control group indicates an enhancement of barrier function.
4. Paracellular Permeability Assay:
-
Assess the passage of a tracer molecule across the endothelial monolayer.
-
Add a low molecular weight fluorescent tracer (e.g., sodium fluorescein or Lucifer yellow) to the apical chamber of the Transwell insert.
-
At various time points, collect samples from the basolateral chamber.
-
Measure the fluorescence of the samples from the basolateral chamber using a fluorometer.
-
Calculate the permeability coefficient (Papp) to quantify the rate of tracer passage. A decrease in the Papp value in the this compound-treated group indicates reduced paracellular permeability and enhanced barrier function.
Visualizations
Caption: Signaling pathway of this compound in enhancing BBB integrity.
Caption: Experimental workflow for in vivo assessment of this compound.
Caption: Experimental workflow for in vitro assessment of this compound.
References
- 1. Factors controlling permeability of the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Permeability of the blood-brain barrier induced by 915 MHz electromagnetic radiation, continuous wave and modulated at 8, 16, 50, and 200 Hz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The rights and wrongs of blood-brain barrier permeability studies: a walk through 100 years of history - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development, maintenance and disruption of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stimulation of S1PR5 with this compound, a selective agonist, preserves blood-brain barrier integrity and exerts therapeutic effect in an animal model of Huntington's disease [pubmed.ncbi.nlm.nih.gov]
- 6. Increase in Blood-Brain Barrier (BBB) Permeability Is Regulated by MMP3 via the ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of AKT and ERK Phosphorylation Following A-971432 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of AKT and Extracellular Signal-Regulated Kinase (ERK) phosphorylation in response to treatment with A-971432, a selective sphingosine-1-phosphate receptor 5 (S1PR5) agonist.[1] Dysregulation of the PI3K/AKT and MAPK/ERK signaling pathways is implicated in numerous diseases, making them key targets for therapeutic intervention. This compound has been shown to activate these pro-survival pathways, suggesting its potential in the treatment of neurodegenerative disorders.[1][2] Western blotting is a fundamental technique to elucidate the mechanism of action of compounds like this compound by quantifying the phosphorylation status of key signaling proteins.
Data Presentation
The following table summarizes the quantitative analysis of AKT and ERK phosphorylation in the striatum of R6/2 mice (a model for Huntington's disease) following treatment with this compound (0.1 mg/kg). Data is presented as a fold change in the ratio of phosphorylated protein to total protein, relative to a vehicle-treated control group.
| Target Protein | Phosphorylation Site | Treatment Group | Fold Change vs. Vehicle (Mean ± SD) | P-value |
| p-AKT | Ser473 | This compound | 1.8 ± 0.3 | < 0.05 |
| p-ERK1/2 | Thr202/Tyr204 | This compound | 2.1 ± 0.4 | < 0.001 |
Data is a representative summary based on densitometric analysis from published findings. Actual results may vary based on experimental conditions.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the Western blot analysis.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-971432 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 5 (S1P5), a G protein-coupled receptor highly expressed on endothelial cells of the blood-brain barrier (BBB) and oligodendrocytes in the central nervous system.[1][2][3][4] Preclinical studies have demonstrated the potential of this compound to reverse age-related cognitive decline in rodents, making it a valuable research tool for investigating the underlying mechanisms of cognitive aging and for the development of novel therapeutics.[1][3][4][5]
These application notes provide a comprehensive overview of the use of this compound in preclinical models of age-related cognitive decline, including its mechanism of action, detailed experimental protocols for in vivo and in vitro studies, and expected outcomes based on published data.
Mechanism of Action
This compound's primary mechanism of action in the context of age-related cognitive decline is believed to be the enhancement of blood-brain barrier integrity.[1][3][6] The S1P5 receptor plays a crucial role in maintaining the tight junctions between endothelial cells that form the BBB.[3] Agonism of S1P5 by this compound is thought to strengthen these junctions, reducing BBB permeability and preventing the infiltration of harmful substances into the brain parenchyma.
Additionally, studies in other neurodegenerative models suggest that this compound may exert neuroprotective effects by activating pro-survival signaling pathways, including the Brain-Derived Neurotrophic Factor (BDNF), protein kinase B (Akt), and extracellular signal-regulated kinase (ERK) pathways.[1][7][8]
Caption: Proposed mechanism of action for this compound.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of this compound in models of age-related cognitive decline.
Table 1: In Vivo Efficacy of this compound in Aged Rodents
| Species | Age | Cognitive Task | Treatment Regimen | Key Findings | Reference |
| C57BL/6J Mice | 12+ months | Spontaneous Alternation T-maze | 0.03 - 3 mg/kg, p.o. (≥ 7 days) | Fully reversed age-related cognitive deficits. | [5] |
| Wistar Rats | 18+ months | Morris Water Maze (MWM) & Object Recognition Task (ORT) | 0.1 and 0.5 mg/kg, p.o. (≥ 7 days) | Fully reversed age-related cognitive deficits. Minimal efficacious dose: 0.1 mg/kg. | [5] |
Experimental Protocols
In Vivo Assessment of Cognitive Function in Aged Mice
This protocol describes a general workflow for evaluating the effect of this compound on cognitive function in aged mice using common behavioral assays.
References
- 1. Stimulation of S1PR5 with this compound, a selective agonist, preserves blood-brain barrier integrity and exerts therapeutic effect in an animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Stimulation of S1PR5 with this compound, a selective agonist, preserves blood–brain barrier integrity and exerts therapeutic effect in an animal model of Huntington’s disease | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound, An Orally Bioavailable Selective Sphingosine-1-Phosphate Receptor 5 (S1P5) Agonist for the Potential Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
A-971432 not showing activity in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with A-971432, specifically when it does not show activity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 5 (S1P5).[1][2] S1P5 is a G protein-coupled receptor primarily expressed in the central nervous system and immune cells.[3][4] Upon binding, this compound activates downstream signaling pathways, including the activation of pro-survival pathways like BDNF, AKT, and ERK.[5][6][7]
Q2: What are the common research applications for this compound?
This compound is primarily used in research related to neurodegenerative disorders.[2] Studies have shown its potential in preserving the integrity of the blood-brain barrier.[7][8]
Q3: In which solvents can I dissolve this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[9] For cell culture experiments, it is common to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it to the final working concentration in the cell culture medium. It is also soluble in 1 M NaOH and 1 M HCl.[1]
Q4: What is the recommended storage condition for this compound stock solutions?
For long-term storage, it is recommended to store stock solutions of this compound at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Troubleshooting Guide: this compound Inactivity in Cell Culture
This guide addresses potential reasons why this compound may not be showing the expected activity in your cell culture experiments.
| Problem | Possible Cause | Suggested Solution |
| No observable cellular response to this compound treatment. | 1. Inappropriate Cell Line: The cell line used may not express the S1P5 receptor at a sufficient level. | - Verify S1P5 Expression: Check the literature or use techniques like RT-PCR, Western blot, or flow cytometry to confirm S1P5 expression in your cell line. The Human Protein Atlas is a useful resource for checking protein and RNA expression levels.[10] - Use a Positive Control Cell Line: Consider using a cell line known to express S1P5, such as oligodendrocytes, or a cell line engineered to overexpress the receptor (e.g., HEK293-S1P5).[3][11] |
| 2. Sub-optimal Compound Concentration: The concentration of this compound used may be too low to elicit a response. | - Perform a Dose-Response Experiment: Test a wide range of concentrations (e.g., from 1 nM to 10 µM) to determine the optimal effective concentration for your specific cell line and assay. The reported EC50 of this compound is in the low nanomolar range in specific assays.[1] | |
| 3. Compound Insolubility or Precipitation: this compound may have precipitated out of the cell culture medium upon dilution from the DMSO stock. | - Check for Precipitate: Visually inspect the culture medium for any signs of precipitation after adding this compound. - Optimize Dilution: When preparing the working solution, add the DMSO stock to the medium dropwise while vortexing to ensure proper mixing. Avoid a final DMSO concentration higher than 0.5% as it can be toxic to some cell lines. | |
| 4. Compound Instability: this compound may be unstable and degrade in the aqueous environment of the cell culture medium over the incubation period. | - Minimize Incubation Time: If stability is a concern, consider reducing the duration of the experiment. - Replenish Compound: For longer experiments, it may be necessary to replenish the medium with fresh this compound periodically. - Assess Stability: While specific stability data for this compound in cell culture media is not readily available, you can perform a stability study by incubating the compound in your media for different durations and then testing its activity. | |
| 5. Assay-Related Issues: The readout of your assay may not be sensitive enough or may not be appropriate for detecting S1P5 activation. | - Use a Sensitive and Relevant Assay: For S1P5, which is a Gi-coupled receptor, assays that measure changes in cAMP levels (e.g., cAMP-Glo™ Assay) or downstream signaling events like ERK or AKT phosphorylation (via Western blot) are appropriate. - Include Positive and Negative Controls: Use a known agonist for a different receptor expressed in your cells as a positive control for the assay itself. A vehicle-only (DMSO) control is essential. |
Quantitative Data Summary
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Assay System | Reference |
| EC50 (cAMP assay) | 4.1 nM | CHO cells expressing S1P5 | [1] |
| EC50 (GTPγS assay) | 5.7 nM | Not specified | [1] |
| Selectivity over S1P1 | 60-fold | Not specified | [1] |
| Selectivity over S1P2-4 | >1,600-fold | Not specified | [1] |
Table 2: Recommended Starting Concentrations for In Vitro Experiments
| Application | Recommended Concentration | Reference |
| General Cell-Based Assays | 1 nM - 10 µM (dose-response) | General recommendation |
| Ex vivo experiments | 200 nM | [9] |
Experimental Protocols
Protocol: Assessing this compound Activity using a cAMP Assay
This protocol provides a general framework for determining the effect of this compound on intracellular cAMP levels in a cell line expressing the S1P5 receptor.
Materials:
-
S1P5-expressing cells (e.g., HEK293-S1P5)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
Forskolin (or another adenylyl cyclase activator)
-
cAMP detection kit (e.g., cAMP-Glo™ Assay from Promega)
-
White, opaque 96-well plates suitable for luminescence measurements
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
One day before the experiment, seed the S1P5-expressing cells into a white, opaque 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, perform a serial dilution of the this compound stock solution in serum-free cell culture medium to obtain a range of working concentrations (e.g., 2X final concentrations from 2 nM to 20 µM).
-
Prepare a 2X forskolin solution in serum-free medium at a concentration that will induce a submaximal cAMP response.
-
Prepare a vehicle control (e.g., 0.1% DMSO in serum-free medium).
-
-
Cell Treatment:
-
Carefully remove the growth medium from the cells.
-
Add the this compound working solutions and controls to the respective wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Add the 2X forskolin solution to all wells except for the basal control wells.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Follow the instructions provided with your chosen cAMP detection kit to lyse the cells and measure the luminescence.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the forskolin-only control.
-
Plot the normalized response against the log of the this compound concentration.
-
Use a non-linear regression analysis to determine the EC50 value of this compound.
-
Visualizations
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. An update on the biology of sphingosine 1-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. Stimulation of S1PR5 with this compound, a selective agonist, preserves blood-brain barrier integrity and exerts therapeutic effect in an animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Discovery of this compound, An Orally Bioavailable Selective Sphingosine-1-Phosphate Receptor 5 (S1P5) Agonist for the Potential Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. S1PR5 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 11. Sphingosine-1-Phosphate Receptor 5 Stable Cell Line | eEnzyme [eenzyme.com]
Technical Support Center: Optimizing A-971432 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of A-971432 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 5 (S1P5). It is an orally bioavailable small molecule that has been investigated for its potential therapeutic effects in neurodegenerative disorders.[1][2][3] Its mechanism of action involves binding to and activating S1P5, a G protein-coupled receptor, which can lead to the modulation of various downstream signaling pathways.
Q2: What are the key in vitro applications of this compound?
This compound is primarily used in in vitro studies to investigate the role of S1P5 signaling in various biological processes. Key applications include:
-
Blood-Brain Barrier (BBB) Integrity: Studying the effects of S1P5 activation on the permeability and integrity of endothelial cell monolayers in in vitro BBB models.[2][3]
-
Oligodendrocyte Biology: Investigating the role of S1P5 in oligodendrocyte proliferation, differentiation, and survival.
-
Neuroprotection: Assessing the neuroprotective effects of S1P5 agonism in neuronal cell culture models of neurodegenerative diseases.
-
Signal Transduction Studies: Elucidating the downstream signaling pathways activated by S1P5, such as the ERK and Akt pathways.[1]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in aqueous solutions with the addition of acid or base. For cell culture experiments, it is common to first dissolve the compound in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
-
Recommended Solvent: DMSO
-
Stock Concentration: Prepare a stock solution of 10 mM to 100 mM in DMSO.
-
Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q4: What is a typical effective concentration range for this compound in in vitro experiments?
The optimal concentration of this compound will vary depending on the cell type, assay, and experimental endpoint. Based on its reported potency, a good starting point for concentration-response experiments is in the low nanomolar to low micromolar range.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: Potency and Selectivity of this compound
| Parameter | Receptor | Value | Assay Type | Reference |
| EC50 | S1P5 | 4.1 nM | cAMP Assay | |
| EC50 | S1P5 | 5.7 nM | GTPγS Assay | |
| Selectivity | S1P1 vs S1P5 | 60-fold | ||
| Selectivity | S1P2-4 vs S1P5 | >1,600-fold |
Table 2: Recommended Starting Concentration Ranges for In Vitro Experiments
| Cell Type | Assay Type | Recommended Starting Range | Notes |
| Endothelial Cells | Permeability Assay | 1 nM - 1 µM | To assess effects on barrier integrity. |
| Oligodendrocytes | Viability/Proliferation | 10 nM - 5 µM | To study effects on cell health and growth. |
| Primary Neurons | Neuroprotection Assay | 10 nM - 10 µM | To evaluate protective effects against neurotoxins. |
| Transfected Cell Lines | Receptor Activation Assay | 0.1 nM - 1 µM | For studying downstream signaling pathways. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Assess Cytotoxicity
This protocol provides a general method to assess the cytotoxic effects of this compound on a chosen cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. It is recommended to start from a high concentration (e.g., 100 µM) and perform 1:10 dilutions down to the picomolar range. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: In Vitro Endothelial Permeability (Transwell) Assay
This protocol describes a method to evaluate the effect of this compound on the integrity of an endothelial cell monolayer.
-
Cell Seeding: Seed endothelial cells (e.g., bEnd.3 or primary brain microvascular endothelial cells) onto the apical side of a Transwell insert (e.g., 0.4 µm pore size) in a 24-well plate. Culture until a confluent monolayer is formed, which can be monitored by measuring transendothelial electrical resistance (TEER).
-
Compound Preparation: Prepare different concentrations of this compound in serum-free medium.
-
Treatment: Once a stable TEER is achieved, replace the medium in the apical and basolateral chambers with the prepared this compound solutions or a vehicle control.
-
Incubation: Incubate for the desired treatment duration (e.g., 24 hours).
-
Permeability Measurement: Add a fluorescent tracer (e.g., FITC-dextran) to the apical chamber and incubate for a defined period (e.g., 1 hour).
-
Sample Collection: Collect samples from the basolateral chamber.
-
Fluorescence Measurement: Measure the fluorescence of the basolateral samples using a fluorescence plate reader.
-
Data Analysis: Calculate the permeability coefficient based on the amount of tracer that has passed through the monolayer. A decrease in permeability suggests an enhancement of barrier integrity.
Troubleshooting Guide
Q1: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?
-
High DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is below 0.5%, as higher concentrations can be cytotoxic to many cell lines. Prepare a vehicle control with the same DMSO concentration to confirm.
-
Cell Line Sensitivity: Your specific cell line may be particularly sensitive to S1P5 activation or the compound itself. Perform a careful dose-response and time-course experiment to determine the optimal non-toxic concentration range.
-
Compound Purity and Stability: Ensure the purity of your this compound lot. If the compound has degraded, it could lead to unexpected effects. Prepare fresh dilutions from a frozen stock for each experiment.
Q2: I am not observing any effect of this compound in my assay. What should I check?
-
Receptor Expression: Confirm that your cell line expresses S1P5. You can verify this by qPCR, Western blot, or by using a positive control agonist known to elicit a response in your system.
-
Compound Activity: Test your this compound stock on a validated S1P5-expressing cell line to confirm its activity.
-
Assay Conditions: The chosen assay endpoint may not be sensitive to S1P5 activation in your cell line. Consider measuring downstream signaling events like ERK or Akt phosphorylation to confirm receptor engagement.
-
Serum Interference: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecules. Try performing the assay in serum-free or low-serum conditions, if your cells can tolerate it.
Q3: My results are inconsistent between experiments. What can I do to improve reproducibility?
-
Standardize Protocols: Ensure all experimental parameters, including cell passage number, seeding density, incubation times, and reagent preparation, are consistent between experiments.
-
Compound Handling: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
Control for Variability: Always include appropriate positive and negative controls in every experiment to monitor assay performance and normalize your results.
Mandatory Visualizations
Caption: S1P5 Signaling Pathway Activated by this compound.
Caption: General Workflow for In Vitro Experiments with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of this compound, An Orally Bioavailable Selective Sphingosine-1-Phosphate Receptor 5 (S1P5) Agonist for the Potential Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Discovery of Aâ971432, An Orally Bioavailable Selective Sphingosine-1-Phosphate Receptor 5 (S1P5) Agonist for the Potential Treatment of Neurodegenerative Disorders - American Chemical Society - Figshare [acs.figshare.com]
A-971432 Technical Support Center: Stability, Storage, and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability in solution and storage conditions of A-971432, a potent and selective sphingosine-1-phosphate receptor 5 (S1P5) agonist. Additionally, it offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
A: Solid this compound should be stored at room temperature.
Q2: What are the recommended solvents for dissolving this compound?
A: this compound is soluble in 1 equivalent of sodium hydroxide (NaOH) and 1 equivalent of hydrochloric acid (HCl) up to 100 mM. For cell-based assays, Dimethyl Sulfoxide (DMSO) is commonly used to prepare concentrated stock solutions.
Q3: How should this compound stock solutions be stored?
Q4: How can I determine the stability of this compound in my specific experimental conditions?
A: It is recommended to perform a stability study under your specific experimental conditions (e.g., in your cell culture medium of choice). A general protocol for assessing stability is provided in the "Experimental Protocols" section below.
Stability and Storage Summary
| Condition | Solvent/Form | Recommended Storage |
| Long-Term | Solid | Room Temperature |
| Stock Solution | Anhydrous DMSO | -20°C or -80°C (aliquoted) |
| Working Solution | Aqueous Buffer/Media | Prepare fresh for each experiment |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected biological activity | Compound Degradation: Instability of this compound in the working solution. | Prepare fresh working solutions for each experiment from a frozen stock. Perform a stability check of this compound in your assay buffer. |
| Solvent Effects: High concentrations of DMSO can be toxic to cells or interfere with the assay.[1][2][3] | Ensure the final concentration of DMSO in your assay is low (typically ≤0.1%) and include a vehicle control in your experiments.[2][3] | |
| Off-Target Effects: S1P receptor modulators can sometimes exhibit activity at other receptors.[4] | If results are unexpected, consider using a secondary, structurally unrelated S1P5 agonist to confirm that the observed effect is mediated through S1P5. | |
| Low signal or no response in cell-based assays | Poor Cell Health: Cells may be unhealthy or at an inappropriate confluency. | Ensure cells are healthy, have a low passage number, and are seeded at an optimal density. |
| Assay Interference: Components in the assay medium (e.g., serum) may interfere with this compound activity. | Test the effect of this compound in serum-free or reduced-serum media if possible. | |
| Incorrect Assay Endpoint: The selected time point for measuring the biological response may not be optimal. | Perform a time-course experiment to determine the optimal incubation time for observing the desired effect. | |
| High background or false positives in fluorescence-based assays | Compound Autofluorescence: this compound itself may be fluorescent at the excitation/emission wavelengths of the assay.[5] | Measure the fluorescence of this compound alone in the assay buffer to determine if it contributes to the signal. If so, consider using a different detection method or appropriate controls. |
| Media Autofluorescence: Phenol red or other components in the cell culture media can cause background fluorescence. | Use phenol red-free media for fluorescence-based assays. |
Experimental Protocols
General Protocol for Assessing this compound Stability in Solution
This protocol outlines a general method to assess the stability of this compound in a specific solvent or buffer using High-Performance Liquid Chromatography (HPLC).
1. Preparation of this compound Solution:
-
Prepare a stock solution of this compound in the desired solvent (e.g., DMSO, PBS, cell culture media) at a known concentration.
-
Aliquot the solution into multiple vials for analysis at different time points.
2. Storage Conditions:
-
Store the aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
Protect from light if the compound is suspected to be light-sensitive.
3. HPLC Analysis:
-
At each time point (e.g., 0, 2, 4, 8, 24, 48 hours), analyze one aliquot by HPLC.
-
Mobile Phase: A typical mobile phase for small molecule analysis is a gradient of acetonitrile and water with 0.1% formic acid.
-
Column: A C18 reverse-phase column is commonly used.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Analysis: Compare the peak area of this compound at each time point to the peak area at time 0. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Signaling Pathway and Experimental Workflow Diagrams
This compound is a selective agonist for the S1P5 receptor and has been shown to activate pro-survival pathways, including the Brain-Derived Neurotrophic Factor (BDNF), Protein Kinase B (AKT), and Extracellular Signal-regulated Kinase (ERK) pathways.[6][7][8]
Caption: this compound activates the S1P5 receptor, initiating downstream signaling through the PI3K/AKT and RAS/RAF/MEK/ERK pathways, leading to the transcription of BDNF and promoting cell survival.
Caption: Experimental workflow for determining the stability of this compound in solution using HPLC-UV analysis over time.
References
- 1. quora.com [quora.com]
- 2. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 3. mdpi.com [mdpi.com]
- 4. Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Stimulation of S1PR5 with this compound, a selective agonist, preserves blood-brain barrier integrity and exerts therapeutic effect in an animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Potential off-target effects of A-971432 at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential for off-target effects of A-971432 when used at high concentrations in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
This compound is a potent and highly selective agonist for the sphingosine-1-phosphate receptor 5 (S1P₅).[1] It demonstrates significant selectivity over other S1P receptor subtypes. Specifically, it is approximately 60-fold more selective for S1P₅ than for S1P₁ and shows over 1,600-fold selectivity against S1P₂, S1P₃, and S1P₄.[1] Furthermore, this compound has been screened against a panel of 129 kinases and 79 other receptors and found to be highly selective.[1]
Q2: Are there any documented off-target effects of this compound at high concentrations?
Currently, there is no specific information available in the public domain that details off-target effects of this compound at high concentrations. Preclinical studies, including in vivo experiments in mice at doses up to 30 mg/kg, have not reported any adverse effects. This suggests a favorable safety profile at therapeutically relevant concentrations. However, it is crucial for researchers to be aware that the potential for off-target activity increases with concentration.
Q3: My experimental results are unexpected when using high concentrations of this compound. How can I troubleshoot this?
If you are observing unexpected results at high concentrations of this compound, consider the possibility of off-target effects, even with a highly selective compound. Here are some troubleshooting steps:
-
Confirm On-Target Saturation: Ensure that the concentrations being used are not excessively beyond what is required to achieve maximal S1P₅ activation. Determine the EC₅₀ in your experimental system and use concentrations that are appropriate for the desired level of target engagement (e.g., 10x EC₅₀ for maximal efficacy).
-
Evaluate Potential S1P₁ Activity: Given that S1P₁ is the most closely related off-target, consider if your observed phenotype could be due to S1P₁ activation. S1P₁ signaling is involved in lymphocyte trafficking, endothelial barrier function, and cardiovascular regulation. Unexpected immunological or cardiovascular responses could hint at off-target S1P₁ engagement.
-
Use a Structurally Unrelated S1P₅ Agonist: To confirm that the observed effect is due to S1P₅ activation and not an off-target effect of this compound's chemical scaffold, consider using a structurally distinct S1P₅ agonist as a control.
-
Employ an S1P₅ Antagonist: Pre-treatment with a selective S1P₅ antagonist should reverse the effects of this compound if they are indeed on-target. If the unexpected phenotype persists in the presence of an S1P₅ antagonist, it is more likely to be an off-target effect.
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | Activity (EC₅₀/IC₅₀) | Selectivity vs. S1P₅ |
| S1P₅ | 4.1 nM (cAMP), 5.7 nM (GTPγS) | - |
| S1P₁ | ~246 nM (estimated from 60-fold selectivity) | 60-fold |
| S1P₂ | >6560 nM (estimated from >1600-fold selectivity) | >1600-fold |
| S1P₃ | >10,000 nM | >1600-fold |
| S1P₄ | >6560 nM (estimated from >1600-fold selectivity) | >1600-fold |
EC₅₀ values are from cAMP and GTPγS assays.[1] Selectivity data is as reported in the literature.[1]
Experimental Protocols
Protocol 1: cAMP Assay for S1P₅ Agonist Activity
This protocol is designed to determine the potency (EC₅₀) of this compound by measuring the inhibition of forskolin-stimulated cAMP production in cells expressing the human S1P₅ receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human S1P₅ receptor
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
Forskolin
-
This compound
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Seed the S1P₅-expressing cells in a 96- or 384-well plate and culture overnight.
-
Prepare a serial dilution of this compound in assay buffer.
-
Aspirate the culture medium from the cells and add the this compound dilutions.
-
Incubate for 15-30 minutes at room temperature.
-
Add a fixed concentration of forskolin to all wells (except for negative controls) to stimulate cAMP production. The final concentration of forskolin should be predetermined to yield a submaximal cAMP response.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen detection kit.
-
Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.
Protocol 2: [³⁵S]GTPγS Binding Assay for S1P Receptor Activation
This assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins coupled to the S1P receptor.
Materials:
-
Cell membranes prepared from cells expressing the desired S1P receptor (e.g., S1P₁, S1P₅)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA)
-
GDP
-
[³⁵S]GTPγS
-
This compound
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a 96-well plate, combine the cell membranes, GDP, and a serial dilution of this compound in assay buffer.
-
Incubate for 15 minutes at 30°C.
-
Initiate the binding reaction by adding [³⁵S]GTPγS to each well.
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Plot the measured counts per minute (CPM) against the logarithm of the this compound concentration and fit the data to determine the EC₅₀ and Eₘₐₓ.
Visualizations
Caption: S1P₅ signaling pathway activated by this compound.
Caption: Workflow for troubleshooting unexpected experimental results.
References
How to control for A-971432 vehicle effects in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the selective S1P5 agonist A-971432 in in vivo experiments. The following information is intended for researchers, scientists, and drug development professionals to help control for potential vehicle-induced effects and ensure the reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: this compound is a poorly water-soluble compound. While the exact vehicle composition used in all published preclinical studies is not always detailed, a common and effective approach for oral administration of such compounds in rodents is a suspension in an aqueous vehicle containing a suspending agent and a surfactant. A recommended starting formulation is 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile, purified water . This formulation helps to ensure a uniform suspension for accurate dosing. For intraperitoneal injections, solubility in a vehicle like dimethyl sulfoxide (DMSO) followed by dilution with saline or corn oil is a common strategy. However, the potential for vehicle-induced biological effects must be carefully controlled.
Q2: Why is a vehicle control group essential when working with this compound?
A2: The vehicle used to dissolve or suspend this compound can have its own biological effects, which can confound the interpretation of the experimental results.[1] For example, vehicles containing DMSO or surfactants like Tween 80 can, at certain concentrations, influence inflammatory responses, and behavior, or have other physiological effects.[2][3] A vehicle control group, which receives the identical vehicle preparation without this compound, is crucial to distinguish the specific effects of the compound from any effects of the delivery vehicle itself.[1]
Q3: What are the potential confounding effects of common vehicles used for poorly soluble compounds?
A3: Common vehicles for poorly soluble compounds can have a range of biological effects that may interfere with experimental outcomes. These effects are dose, route, and species-dependent. It is critical to be aware of these potential effects when designing in vivo studies.
Q4: How can I be sure my this compound formulation is stable and homogenous for dosing?
A4: It is critical to ensure that your formulation of this compound is a homogenous suspension to ensure accurate and consistent dosing. It is recommended to prepare the formulation fresh on the day of dosing. The suspension should be continuously stirred (e.g., using a magnetic stir plate) during the dosing procedure to prevent the compound from settling. Visual inspection for uniformity before drawing each dose is essential. For longer-term studies, the stability of the compound in the chosen vehicle should be assessed under the intended storage conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in behavioral or physiological readouts between animals in the this compound treated group. | Inconsistent dosing due to a non-homogenous suspension. | Ensure the vehicle is properly prepared and that the suspension is continuously and vigorously stirred during the entire dosing procedure. Prepare fresh formulations for each experiment. |
| Unexpected behavioral or physiological effects are observed in the vehicle control group. | The vehicle itself is inducing a biological response. | This is a valid experimental finding. It highlights the importance of the vehicle control. The effects of this compound should be interpreted relative to the vehicle control group, not a naive or saline-treated group. Consider reducing the concentration of co-solvents like DMSO if they are suspected to be the cause. |
| Difficulty in suspending this compound in the recommended vehicle. | Issues with the quality of the compound or vehicle components. | Ensure high-purity this compound and pharmaceutical-grade vehicle components are used. Sonication of the suspension (after initial vortexing) can aid in achieving a finer, more uniform particle size for better suspension. |
| Precipitation of this compound out of solution/suspension upon storage. | The formulation is not stable under the storage conditions. | Prepare the formulation fresh before each use. If storage is necessary, conduct a stability study to determine the appropriate storage duration and conditions (e.g., temperature, light exposure). |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage in Mice
This protocol provides a best-practice method for preparing a suspension of this compound suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Tween 80
-
Sterile, purified water
-
Sterile glass vial
-
Magnetic stirrer and stir bar
-
Sonicator (optional)
Procedure:
-
Prepare the vehicle:
-
In a sterile glass vial, add the required volume of sterile, purified water.
-
While stirring, slowly add 0.5% (w/v) CMC. Allow the CMC to fully hydrate, which may take several minutes. The solution should be clear and slightly viscous.
-
Add 0.1% (v/v) Tween 80 to the CMC solution and continue to stir until fully dissolved.
-
-
Prepare the this compound suspension:
-
Weigh the required amount of this compound powder.
-
In a separate small, sterile tube, add a small volume of the prepared vehicle to the this compound powder to create a paste. This helps to wet the powder and prevent clumping.
-
Gradually add the remaining vehicle to the paste while vortexing to ensure a uniform suspension.
-
Transfer the suspension to the main vial.
-
-
Homogenization:
-
Place the vial on a magnetic stirrer and stir continuously for at least 30 minutes before the first dose.
-
For a finer suspension, the vial can be placed in a sonicator bath for 5-10 minutes.
-
-
Dosing:
-
Keep the suspension continuously stirring throughout the dosing procedure to ensure each animal receives a consistent dose.
-
Use an appropriately sized oral gavage needle for the age and weight of the mice.
-
Protocol 2: Vehicle Control Study for Neurobehavioral Assessment in Mice
This protocol outlines a study design to assess the potential effects of the vehicle on common neurobehavioral readouts.
Experimental Groups:
-
Group 1: Naive Control: No treatment. This group helps to establish baseline behavior in the absence of any handling or gavage stress.
-
Group 2: Vehicle Control: Administered the vehicle (e.g., 0.5% CMC with 0.1% Tween 80 in water) on the same schedule and volume as the this compound group.
-
Group 3: this compound Treatment: Administered this compound in the vehicle.
Procedure:
-
Animal Handling and Acclimation:
-
Acclimate mice to the housing facility for at least one week before the start of the experiment.
-
Handle the mice daily for several days leading up to the experiment to reduce stress associated with handling and gavage.
-
-
Dosing:
-
Administer the vehicle or this compound suspension via oral gavage at the same time each day to minimize circadian rhythm effects. The volume should be consistent across all animals (typically 5-10 mL/kg).
-
-
Behavioral Testing:
-
Conduct behavioral tests at a consistent time point after dosing.
-
Open Field Test (for locomotor activity and anxiety-like behavior):
-
Place the mouse in the center of a novel, open arena.
-
Record activity for 10-15 minutes using an automated tracking system.
-
Key parameters to analyze include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
-
Y-Maze or T-Maze (for spatial working memory):
-
Allow the mouse to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
Calculate the percentage of spontaneous alternations as a measure of working memory.
-
-
Rotarod Test (for motor coordination and balance):
-
Place the mouse on a rotating rod with accelerating speed.
-
Record the latency to fall from the rod.
-
Conduct multiple trials with an inter-trial interval.
-
-
Data Analysis:
-
Compare the data from the Vehicle Control group to the Naive Control group to identify any effects of the vehicle and the gavage procedure.
-
Compare the data from the this compound Treatment group to the Vehicle Control group to determine the specific effects of the compound.
Data Presentation
Table 1: Potential Confounding Effects of Common In Vivo Vehicles
| Vehicle Component | Potential In Vivo Effects | Key Considerations |
| Dimethyl sulfoxide (DMSO) | Anti-inflammatory, neuroprotective/neurotoxic at high concentrations, can affect locomotor activity.[3][4] | Use the lowest effective concentration. Be aware of its potential to interact with the compound of interest. |
| Ethanol | Biphasic effects on locomotor activity (stimulant at low doses, depressant at high doses).[3] | Use in low concentrations and be aware of potential sedative or anxiolytic effects. |
| Polyethylene glycol (PEG) | Can have neuromotor toxicity at higher concentrations.[4] | The molecular weight of the PEG can influence its properties and potential for toxicity. |
| Tween 80 / Polysorbate 80 | Can affect the blood-brain barrier and has been reported to have mild effects on locomotor activity at high concentrations. | Generally well-tolerated at low concentrations commonly used in formulations. |
| Carboxymethylcellulose (CMC) | Generally considered inert, but high viscosity solutions can affect gastrointestinal transit. | Use low viscosity CMC. |
| Corn Oil | Can have metabolic effects and may influence the absorption of lipophilic compounds. | Ensure consistency in the source and composition of the oil. |
Visualizations
Signaling Pathways
References
- 1. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Critical roles of the PI3K/Akt signaling pathway in T cell development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A-971432 Application in Organotypic Brain Slice Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing A-971432, a potent and selective S1P5 receptor agonist, in organotypic brain slice cultures.
Troubleshooting Guide
This guide addresses common issues encountered when applying this compound to brain slice cultures, focusing on ensuring its permeability and observing the expected biological effects.
| Problem | Potential Cause | Recommended Solution |
| No observable effect of this compound | Inadequate Permeability: The compound may not be sufficiently penetrating the dense tissue of the brain slice. | 1. Increase Incubation Time: Extend the duration of this compound application to allow for deeper tissue penetration. Consider a time-course experiment to determine the optimal incubation period. 2. Optimize Slice Thickness: While thicker slices (up to 400 µm) can maintain better morphology, thinner slices (200-300 µm) may facilitate better drug diffusion. 3. Use of a Permeabilizing Agent (with caution): A very low, non-toxic concentration of a mild detergent (e.g., 0.01-0.05% saponin) in the treatment medium for a short period might enhance permeability. However, this should be carefully validated to ensure it does not affect slice viability or the experimental outcome. |
| Sub-optimal Concentration: The effective concentration in a 3D tissue culture may be higher than the in vitro EC50 values. | 1. Perform a Dose-Response Curve: Test a range of this compound concentrations (e.g., from 10 nM to 10 µM) to determine the optimal effective concentration for your specific brain region and experimental endpoint. 2. Review Literature for Similar Compounds: If available, consult studies using other small molecule agonists in brain slice cultures to guide your concentration selection. | |
| Compound Instability: this compound may be degrading in the culture medium over the course of the experiment. | 1. Prepare Fresh Solutions: Always use freshly prepared stock and working solutions of this compound. 2. Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freezing and thawing. 3. Assess Stability: If stability is a major concern, the concentration of this compound in the culture medium can be measured at the beginning and end of the experiment using LC-MS/MS. | |
| Low S1P5 Receptor Expression: The expression of the target receptor, S1P5, may be low in the specific brain region or may decrease over time in culture. | 1. Confirm Receptor Expression: Use immunohistochemistry or Western blotting to confirm the presence of S1P5 receptors in your cultured brain slices at the time of the experiment. 2. Consider Culture Duration: Be aware that the expression of some receptors can change over time in vitro. It may be beneficial to conduct experiments at earlier time points in culture. | |
| High Variability in Experimental Results | Inconsistent Slice Viability: Poor or variable health of the brain slice cultures will lead to inconsistent responses. | 1. Standardize Slice Preparation: Ensure a consistent and rapid dissection and slicing procedure to maximize initial slice health. 2. Monitor Slice Health: Regularly assess the morphology of the slices under a microscope. Use a viability assay (e.g., propidium iodide staining) to quantify cell death. 3. Optimize Culture Conditions: Ensure proper nutrition, gas exchange, and humidity in the incubator. |
| Uneven Drug Application: Inconsistent application of the compound can lead to variability. | 1. Ensure Complete Medium Change: When applying this compound, completely remove the old medium and replace it with the treatment medium to ensure a consistent final concentration. 2. Gentle Agitation: After adding the treatment medium, gently rock the plate to ensure even distribution of the compound. | |
| Observed Toxicity or Cell Death | High Concentration of this compound: The concentration used may be cytotoxic. | 1. Perform a Toxicity Assay: Use a viability stain like propidium iodide to assess cell death across a range of this compound concentrations. 2. Lower the Concentration: Based on the toxicity assay, select a concentration that elicits the desired biological effect without causing significant cell death. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic at the final concentration in the culture medium. | 1. Minimize Solvent Concentration: Keep the final concentration of the solvent in the culture medium as low as possible (typically <0.1%). 2. Include a Vehicle Control: Always include a control group treated with the same concentration of the solvent alone to account for any solvent-induced effects. |
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration of this compound for organotypic brain slice cultures?
Given that the in vitro EC50 values for this compound are in the low nanomolar range (4.1 nM and 5.7 nM in cAMP and GTPγS assays, respectively), a good starting point for brain slice cultures would be in the range of 10-100 nM.[1][2] However, due to the three-dimensional nature of the tissue and potential permeability barriers, it is highly recommended to perform a dose-response study (e.g., 10 nM, 100 nM, 1 µM, 10 µM) to determine the optimal concentration for your specific experimental setup and endpoint.
2. How can I be sure that this compound is penetrating the brain slice?
Directly measuring the concentration of this compound within the brain slice is the most definitive way to confirm permeability. This can be achieved through techniques such as:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method can precisely quantify the amount of this compound in homogenized brain slice tissue.[3][4][5]
-
Autoradiography: If a radiolabeled version of this compound is available, autoradiography can visualize the distribution and relative concentration of the compound within the slice.[1][6][7][8][9]
Indirectly, a positive and dose-dependent biological response that is consistent with the known mechanism of action of this compound can infer that the compound is reaching its target.
3. What is the mechanism of action of this compound?
This compound is a potent and highly selective agonist for the Sphingosine-1-Phosphate Receptor 5 (S1P5).[1][2][10][11] S1P5 is a G protein-coupled receptor that is highly expressed on endothelial cells of the blood-brain barrier and on oligodendrocytes in the central nervous system. Activation of S1P5 is known to enhance blood-brain barrier integrity.[10][11][12]
4. How should I prepare and store this compound solutions?
This compound is soluble in aqueous solutions with the addition of a small amount of base (e.g., NaOH) or acid (e.g., HCl). For cell culture experiments, it is common to prepare a concentrated stock solution in a suitable solvent like DMSO.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Storage: Store the stock solution at -20°C or -80°C.
-
Working Solution: On the day of the experiment, dilute the stock solution to the final desired concentration in your pre-warmed culture medium. Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.1%).
5. How long should I incubate the brain slices with this compound?
The optimal incubation time will depend on your experimental goals. For acute effects, an incubation period of a few hours may be sufficient. For chronic studies or to ensure maximal tissue penetration, longer incubation times of 24 hours or more may be necessary. It is advisable to perform a time-course experiment to determine the shortest incubation time that produces a robust and reproducible effect.
Data Presentation
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 366.24 g/mol | [1] |
| Formula | C18H17Cl2NO3 | [1] |
| Solubility | Soluble to 100 mM in 1eq. NaOH and 100 mM in 1eq. HCl | [1] |
| EC50 (cAMP assay) | 4.1 nM | [1][2] |
| EC50 (GTPγS assay) | 5.7 nM | [1][2] |
| Selectivity | >60-fold over S1P1, >1600-fold over S1P2-4 | [1][2] |
Experimental Protocols
Protocol 1: Preparation of Organotypic Hippocampal Slice Cultures
This protocol is adapted from standard methods for preparing organotypic brain slice cultures.[12][13][14][15][16][17][18][19]
Materials:
-
Postnatal day 6-8 mouse or rat pups
-
Dissection medium (e.g., Gey's Balanced Salt Solution with glucose)
-
Culture medium (e.g., 50% MEM, 25% horse serum, 25% Hanks' Balanced Salt Solution, supplemented with L-glutamine and glucose)
-
Sterile, porous membrane inserts (0.4 µm pore size)
-
6-well culture plates
-
Vibratome or tissue chopper
-
Stereomicroscope
-
Standard sterile dissection tools
Procedure:
-
Anesthetize and decapitate the pup in accordance with approved animal welfare protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated dissection medium.
-
Isolate the desired brain region (e.g., hippocampus).
-
Cut the brain tissue into 300-400 µm thick slices using a vibratome or tissue chopper.
-
Collect the slices in a petri dish containing cold dissection medium.
-
Under a stereomicroscope, carefully transfer individual slices onto the porous membrane inserts.
-
Place the inserts into the 6-well plates containing pre-warmed culture medium.
-
Incubate the slices at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium every 2-3 days.
-
Allow the slices to stabilize in culture for at least 7-10 days before starting experiments.
Protocol 2: Application of this compound to Brain Slice Cultures
Materials:
-
Established organotypic brain slice cultures
-
This compound stock solution (in DMSO)
-
Pre-warmed culture medium
-
Vehicle control (DMSO)
Procedure:
-
On the day of the experiment, prepare the this compound working solutions by diluting the stock solution in fresh, pre-warmed culture medium to the desired final concentrations.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Carefully remove the old culture medium from the wells containing the brain slice inserts.
-
Gently add the appropriate volume of the this compound-containing medium or vehicle control medium to each well.
-
Return the plates to the incubator for the desired incubation period.
-
At the end of the incubation period, the slices can be processed for analysis (e.g., immunohistochemistry, Western blotting, electrophysiology, or biochemical assays).
Protocol 3: Assessment of this compound Permeability using LC-MS/MS
Materials:
-
This compound treated brain slice cultures
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
Tissue homogenizer
-
Microcentrifuge
-
LC-MS/MS system
Procedure:
-
Following incubation with this compound, wash the brain slices briefly in ice-cold PBS to remove any residual compound from the surface.
-
Carefully remove the slice from the membrane insert and place it in a pre-weighed microcentrifuge tube.
-
Determine the wet weight of the tissue.
-
Add an appropriate volume of homogenization buffer.
-
Homogenize the tissue thoroughly on ice.
-
Centrifuge the homogenate at high speed to pellet cellular debris.
-
Collect the supernatant for LC-MS/MS analysis to quantify the concentration of this compound.
-
The concentration in the tissue can then be calculated based on the initial tissue weight.
Visualizations
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Correlating Mass Spectrometry Imaging and Liquid Chromatography-Tandem Mass Spectrometry for Tissue-Based Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Autoradiography [fz-juelich.de]
- 8. researchgate.net [researchgate.net]
- 9. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of this compound, An Orally Bioavailable Selective Sphingosine-1-Phosphate Receptor 5 (S1P5) Agonist for the Potential Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stimulation of S1PR5 with this compound, a selective agonist, preserves blood-brain barrier integrity and exerts therapeutic effect in an animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation of organotypic brain slice cultures for the study of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of organotypic brain slice cultures for... | F1000Research [f1000research.com]
- 14. Preparation of organotypic hippocampal slice cultures for long-term live imaging | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. ORGANOTYPIC BRAIN SLICE CULTURES: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Modeling α-Synucleinopathy in Organotypic Brain Slice Culture with Preformed α-Synuclein Amyloid Fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
A-971432 Cytotoxicity Assessment in Primary Neurons: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to address potential issues related to unexpected cytotoxicity when working with A-971432 in primary neuron cultures. While this compound is primarily recognized for its neuroprotective properties as a selective sphingosine-1-phosphate receptor 5 (S1PR5) agonist, this guide provides troubleshooting strategies and frequently asked questions (FAQs) for scenarios where cytotoxicity is observed.[1][2][3][4][5][6]
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic to primary neuron cultures?
A1: No, this compound is generally considered neuroprotective.[2][4][5] It functions as a selective agonist for the S1PR5 receptor, which is involved in activating pro-survival signaling pathways such as PI3K/Akt and MAPK/ERK.[3][4][7][8] Observed cytotoxicity is likely not a direct, on-target effect of this compound at typical experimental concentrations and may stem from other experimental variables.
Q2: What could be the potential causes of unexpected cytotoxicity in my primary neuron cultures treated with this compound?
A2: Several factors could contribute to unexpected cell death, including:
-
High Concentrations: Exceedingly high concentrations of any compound can lead to off-target effects and cytotoxicity.
-
Suboptimal Culture Conditions: Primary neurons are sensitive to their environment. Poor initial health of the culture, contamination (bacterial or fungal), or inadequate culture media and supplements can lead to cell death that might be mistakenly attributed to the compound.[9]
-
Experimental Protocol Variability: Inconsistencies in experimental procedures, such as variations in incubation times or uneven plating of neurons, can lead to variable results.[9]
-
"Edge Effects" in Multi-Well Plates: Wells on the outer edges of a culture plate are prone to evaporation, which can alter the concentration of media components and the compound, potentially leading to cytotoxicity.[9]
Q3: What are the recommended assays to assess cytotoxicity in primary neurons?
A3: Standard and reliable methods for assessing cytotoxicity in primary neurons include:
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, which is a common indicator of cell death.[10][11]
-
MTS Assay: This colorimetric assay determines the number of viable cells by measuring the metabolic reduction of a tetrazolium salt (MTS) into a colored formazan product.[10][11]
-
ATP Viability Assay: This method quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[11]
-
Live/Dead Staining: This fluorescence microscopy-based method uses dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) to visualize and quantify viable and non-viable cells.[11]
Troubleshooting Guide
Below is a table outlining common problems, their potential causes, and recommended solutions when assessing this compound cytotoxicity in primary neurons.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of cell death observed at all tested concentrations of this compound. | 1. Incorrect this compound concentration: Errors in calculation or dilution resulting in excessively high doses.2. Poor initial culture health: Suboptimal neuron isolation, plating, or maintenance.3. Contamination: Presence of bacteria or fungi in the culture.[9] | 1. Verify concentration: Recalculate and prepare fresh dilutions of this compound from a new stock solution.2. Optimize culture conditions: Review and refine neuron isolation and culture protocols. Ensure proper coating of culture vessels and use of appropriate media and supplements.3. Check for contamination: Regularly inspect cultures for any signs of contamination. If suspected, discard the culture and start a new experiment with fresh reagents. |
| Inconsistent results between experiments. | 1. Variability in primary neuron preparations: Differences in cell yield and health between dissections.2. Inconsistent this compound treatment: Variations in incubation time or the method of drug addition.3. Edge effects in multi-well plates: Evaporation from outer wells altering media and drug concentrations.[9] | 1. Standardize protocols: Adhere to a consistent and detailed protocol for neuron isolation and culture.2. Ensure consistent treatment: Use a timer for all incubations and add this compound uniformly across all wells.3. Minimize edge effects: Avoid using the outer wells of the plate for critical experiments. Instead, fill them with sterile PBS or media to maintain humidity. |
| Cell clumping observed after this compound treatment. | 1. Suboptimal substrate coating: Poor attachment of neurons leading to aggregation.2. High cell density: Overly dense cultures can promote clumping.3. Cell death and debris: Dying cells can release DNA, which is sticky and can cause aggregation. | 1. Optimize coating: Ensure uniform and adequate coating of culture surfaces with poly-D-lysine or another suitable substrate.2. Adjust seeding density: Perform a titration to determine the optimal seeding density for your specific neuron type.3. Gentle media changes: If significant cell death is observed, perform gentle partial media changes to remove debris. |
Experimental Protocols
Dose-Response Cytotoxicity Assessment using LDH Assay
This protocol outlines a general procedure for determining the cytotoxic potential of this compound in primary neurons using a lactate dehydrogenase (LDH) assay.
-
Primary Neuron Culture:
-
Isolate and culture primary neurons (e.g., cortical or hippocampal neurons) in 96-well plates pre-coated with a suitable substrate like poly-D-lysine.
-
Seed neurons at an appropriate density (e.g., 50,000 cells per well) and maintain in a humidified incubator at 37°C and 5% CO2.[10]
-
Allow neurons to adhere and mature for the desired number of days in vitro (DIV) before treatment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in the neuron culture medium to achieve a range of final concentrations for the dose-response curve. It is advisable to start from a low nanomolar range and extend to high micromolar concentrations to identify a potential cytotoxic threshold.
-
Include the following controls:
-
Vehicle Control: Treat cells with the highest concentration of the solvent used for this compound dilution.
-
Untreated Control: Cells in culture medium only.
-
Maximum LDH Release Control: A set of wells to be lysed with a lysis buffer provided with the LDH assay kit to determine 100% cytotoxicity.
-
-
Carefully remove a portion of the old medium from the wells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
-
LDH Assay Procedure:
-
Following the incubation period, carefully collect the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves adding a reaction mixture to the supernatant and incubating for a specific time to allow for a colorimetric reaction.
-
Measure the absorbance at the appropriate wavelength using a 96-well plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each this compound concentration relative to the maximum LDH release control after subtracting the background absorbance from the untreated control.
-
Plot the percentage of cytotoxicity against the log of the this compound concentration to generate a dose-response curve.
-
Visualizations
This compound Signaling Pathway
Caption: this compound activates S1PR5, leading to the stimulation of pro-survival pathways.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound in primary neurons.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Stimulation of S1PR5 with this compound, a selective agonist, preserves blood-brain barrier integrity and exerts therapeutic effect in an animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of this compound, An Orally Bioavailable Selective Sphingosine-1-Phosphate Receptor 5 (S1P5) Agonist for the Potential Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. neuroproof.com [neuroproof.com]
Validation & Comparative
A-971432: A Comparative Analysis of its Selectivity for Sphingosine-1-Phosphate Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profile of A-971432, a potent agonist of the Sphingosine-1-Phosphate Receptor 5 (S1P5), against other S1P receptor subtypes. The data presented is compiled from publicly available literature and vendor specifications, offering a valuable resource for researchers investigating the therapeutic potential of S1P5 modulation in neurodegenerative and other disorders.
Selectivity Profile of this compound
This compound demonstrates high potency and selectivity for the S1P5 receptor. The following tables summarize its activity across the five S1P receptor subtypes, presenting both EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values. This quantitative data highlights the compound's preferential binding to and activation of S1P5.
Table 1: Agonist Potency (EC50) of this compound at S1P Receptors
| Receptor Subtype | EC50 (nM) | Assay Type |
| S1P1 | ~246 | GTPγS |
| S1P2 | >10,000 | Not specified |
| S1P3 | >10,000 | Not specified |
| S1P4 | >10,000 | Not specified |
| S1P5 | 4.1 | cAMP |
| S1P5 | 5.7 | GTPγS |
Data compiled from publicly available sources.
Table 2: Binding Affinity (IC50) of this compound at S1P Receptors
| Receptor Subtype | IC50 (µM) |
| S1P1 | 0.362 |
| S1P2 | >10 |
| S1P3 | >10 |
| S1P4 | >10 |
| S1P5 | 0.006 |
Data compiled from publicly available sources.
The data clearly indicates that this compound is a potent S1P5 agonist with an EC50 in the low nanomolar range. It exhibits approximately 60-fold selectivity for S1P5 over S1P1 and greater than 1,600-fold selectivity over S1P2, S1P3, and S1P4 receptors[1][2].
Experimental Protocols
The selectivity of this compound was determined using functional assays that measure the downstream signaling events following receptor activation. The primary methods employed were GTPγS binding assays and cAMP inhibition assays.
GTPγS Binding Assay
This assay measures the activation of G proteins coupled to the S1P receptors. Agonist binding to a G protein-coupled receptor (GPCR) promotes the exchange of GDP for GTP on the Gα subunit, initiating downstream signaling. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.
General Protocol:
-
Membrane Preparation: Cell membranes from cell lines stably expressing individual human S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, or S1P5) were prepared.
-
Assay Buffer: A typical assay buffer consists of 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, and 0.1% fatty acid-free BSA.
-
Reaction Mixture: In a 96-well plate, cell membranes were incubated with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.
-
Incubation: The reaction was incubated at 30°C for a defined period, typically 30-60 minutes, to allow for [³⁵S]GTPγS binding.
-
Termination and Filtration: The reaction was terminated by rapid filtration through a glass fiber filter plate to separate bound from free [³⁵S]GTPγS. The filters were then washed with ice-cold wash buffer.
-
Detection: The amount of bound [³⁵S]GTPγS on the filters was quantified using a scintillation counter.
-
Data Analysis: The data was analyzed using non-linear regression to determine the EC50 values.
cAMP Inhibition Assay
S1P1 and S1P5 receptors are primarily coupled to Gi proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of an agonist to inhibit forskolin-stimulated cAMP production.
General Protocol:
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing either human S1P1 or S1P5 were cultured in appropriate media.
-
Cell Plating: Cells were seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells were pre-incubated with varying concentrations of this compound.
-
Stimulation: Forskolin, a direct activator of adenylyl cyclase, was added to the wells to stimulate cAMP production.
-
Incubation: The plates were incubated at 37°C for a specified time, typically 15-30 minutes.
-
Lysis and Detection: The cells were lysed, and the intracellular cAMP levels were measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: The inhibition of forskolin-stimulated cAMP production was calculated, and the data was fitted to a dose-response curve to determine the EC50 values.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the S1P receptor signaling pathways and the general workflow of the experimental assays used to determine the selectivity of this compound.
References
A Comparative Guide: A-971432 vs. FTY720 (Fingolimod) at the S1PR5 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two key modulators of the Sphingosine-1-Phosphate Receptor 5 (S1PR5): A-971432 and FTY720 (Fingolimod). The objective is to present a clear analysis of their respective performance at this specific receptor, supported by experimental data, to aid in research and development decisions.
Introduction to S1PR5 and its Modulators
Sphingosine-1-phosphate receptor 5 (S1PR5) is a G protein-coupled receptor predominantly expressed in the central nervous system (CNS) and the immune system.[1] Its involvement in regulating the integrity of the blood-brain barrier and modulating immune cell trafficking has made it a target of significant interest for the treatment of neurodegenerative and autoimmune diseases.[2][3]
This compound is recognized as a potent and highly selective agonist for S1PR5.[4] Its selectivity profile suggests a more targeted therapeutic approach with potentially fewer off-target effects.
FTY720 (Fingolimod) , an approved treatment for multiple sclerosis, is a non-selective S1P receptor modulator.[5] In vivo, it is phosphorylated to its active form, FTY720-phosphate (FTY720-P), which acts as an agonist at S1PR1, S1PR3, S1PR4, and S1PR5.[6][7] Its therapeutic effects are largely attributed to its functional antagonism of S1PR1, leading to the sequestration of lymphocytes in lymph nodes.[7][8]
Quantitative Comparison of In Vitro Activity at S1PR5
The following table summarizes the in vitro functional potency of this compound and FTY720-phosphate at the human S1PR5 receptor, as determined by GTPγS binding and cAMP functional assays. These assays are standard methods for quantifying the activation of G protein-coupled receptors.
| Compound | Assay Type | Parameter | Value (nM) | Selectivity for S1PR5 |
| This compound | GTPγS Binding Assay | EC50 | 5.7[9] | >1,600-fold over S1PR2-4[9] |
| cAMP Functional Assay | EC50 | 4.1[9] | 60-fold over S1PR1[9] | |
| FTY720-phosphate | GTPγS Binding Assay | EC50 | 3.4[4] | Non-selective agonist (S1PR1,3,4,5)[4] |
| cAMP Functional Assay | EC50 | 11[4] |
S1PR5 Signaling Pathway
S1PR5 activation initiates intracellular signaling cascades through its coupling with heterotrimeric G proteins. Evidence suggests that S1PR5 couples to Gαi/o and Gα12/13 proteins.[4][10] Activation of these pathways can lead to various cellular responses, including the modulation of cell survival and migration. For instance, stimulation of S1PR5 with this compound has been shown to activate pro-survival pathways involving BDNF, AKT, and ERK.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The immune modulator FTY720 targets sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The emerging role of FTY720 as a sphingosine 1‐phosphate analog for the treatment of ischemic stroke: The cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FTY720 Phosphate Activates Sphingosine-1-Phosphate Receptor 2 and Selectively Couples to Gα12/13/Rho/ROCK to Induce Myofibroblast Contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sfera.unife.it [sfera.unife.it]
A Comparative Analysis of A-971432 and Siponimod in Preclinical Models of Neuroinflammation
For researchers and professionals in drug development, understanding the nuanced differences between therapeutic compounds is critical. This guide provides a detailed, data-driven comparison of A-971432 and siponimod, two sphingosine-1-phosphate (S1P) receptor modulators, in the context of neuroinflammation. While direct comparative studies are not yet available, this document synthesizes findings from preclinical models to offer insights into their respective mechanisms and therapeutic potential.
At a Glance: this compound vs. Siponimod
| Feature | This compound | Siponimod |
| Primary Target | Selective S1P5 Receptor Agonist | S1P1 and S1P5 Receptor Modulator |
| Mechanism of Action | Activates S1P5, promoting neuroprotection and blood-brain barrier integrity. | Functional antagonist of S1P1, sequestering lymphocytes in lymph nodes; also modulates S1P5. |
| Key Preclinical Models | Huntington's Disease (R6/2 mice) | Experimental Autoimmune Encephalomyelitis (EAE), a model for Multiple Sclerosis |
| Reported Effects on Neuroinflammation | Primarily neuroprotective effects observed, including activation of pro-survival pathways (BDNF, AKT, ERK) and preservation of the blood-brain barrier. Limited direct data on anti-inflammatory cytokine modulation. | Reduces microglial and astrocyte activation, decreases pro-inflammatory cytokine release (e.g., IL-6, RANTES), and limits immune cell infiltration into the central nervous system. |
Mechanism of Action: A Tale of Two S1P Receptor Modulators
Both this compound and siponimod exert their effects by modulating the sphingosine-1-phosphate (S1P) signaling pathway, a critical regulator of immune cell trafficking and neural cell function. However, their distinct receptor selectivity leads to different primary mechanisms of action in the context of neuroinflammation.
This compound: A Selective S1P5 Agonist
This compound is a selective agonist for the S1P5 receptor. S1P5 is highly expressed in the central nervous system (CNS), particularly on oligodendrocytes and endothelial cells of the blood-brain barrier (BBB)[1]. The therapeutic potential of this compound in neurodegenerative models is primarily attributed to its ability to preserve the integrity of the BBB and activate pro-survival signaling pathways within the CNS[2][3].
dot
Siponimod: A Dual S1P1/S1P5 Modulator
Siponimod functions as a modulator of both S1P1 and S1P5 receptors[4]. Its primary immunomodulatory effect stems from its functional antagonism of the S1P1 receptor on lymphocytes. This action prevents lymphocytes from leaving the lymph nodes, thereby reducing their infiltration into the CNS and dampening the inflammatory cascade[5]. In addition to this peripheral action, siponimod crosses the BBB and directly impacts glial cells within the CNS, modulating their activation and the release of inflammatory mediators[4][6].
dot
Performance in Neuroinflammation Models: A Comparative Overview
While a head-to-head study is unavailable, we can compare the reported effects of this compound and siponimod in their respective primary preclinical models.
This compound in a Huntington's Disease Model
In the R6/2 mouse model of Huntington's disease, this compound demonstrated significant neuroprotective effects. Chronic administration led to a prolonged lifespan and delayed progression of motor deficits[2][3]. The key findings are summarized below.
Table 1: Effects of this compound in the R6/2 Mouse Model of Huntington's Disease
| Parameter | Finding | Reference |
| Survival | Significantly prolonged lifespan in symptomatic mice. | [2][3] |
| Motor Function | Delayed onset of progressive motor deficits. | [3] |
| Blood-Brain Barrier Integrity | Preserved BBB homeostasis. | [2] |
| Pro-survival Pathways | Activation of BDNF, AKT, and ERK in the brain. | [2] |
| Mutant Huntingtin Aggregation | Reduction of mutant huntingtin aggregates. | [2][3] |
Siponimod in an Experimental Autoimmune Encephalomyelitis (EAE) Model
Siponimod has been extensively studied in the EAE mouse model, which mimics many aspects of multiple sclerosis. In this model, siponimod has shown potent anti-inflammatory and neuroprotective effects.
Table 2: Effects of Siponimod in the EAE Mouse Model
| Parameter | Finding | Reference |
| Clinical Score | Significant amelioration of EAE clinical scores. | [4] |
| CNS Immune Cell Infiltration | Reduced infiltration of lymphocytes into the striatum. | [6] |
| Glial Activation | Attenuation of astrogliosis and microgliosis. | [4][6] |
| Pro-inflammatory Cytokines | Reduced release of IL-6 and RANTES from activated microglial cells in vitro. | [6] |
| Synaptic Transmission | Rescued defective GABAergic transmission in the striatum. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
This compound in R6/2 Huntington's Disease Model
-
Animal Model: R6/2 transgenic mice, a widely used model for Huntington's disease, were utilized.[7]
-
Drug Administration: this compound was administered chronically at a low dose (0.1 mg/kg) via intraperitoneal injection.[2][3]
-
Behavioral Assessment: Motor performance was evaluated using Rotarod tests.[3]
-
Biochemical Analysis: Brain tissues were analyzed for the activation of pro-survival kinases (AKT and ERK) and levels of brain-derived neurotrophic factor (BDNF) using Western blotting.[2]
-
Blood-Brain Barrier Permeability Assay: BBB integrity was assessed, likely through methods such as Evans blue dye extravasation or measurement of tight junction protein expression.[2][8][9]
dot
Siponimod in the EAE Model
-
Animal Model: Experimental autoimmune encephalomyelitis (EAE) was induced in C57BL/6 mice using MOG35-55 peptide.[6]
-
Drug Administration: Siponimod (0.45 μ g/day ) was infused continuously into the cerebral ventricles (intracerebroventricularly, i.c.v.) using minipumps.[6]
-
Clinical Assessment: EAE clinical scores were recorded daily to assess disease severity.[6]
-
Immunohistochemistry: Brain sections were stained for markers of astrocytes (GFAP), microglia (Iba1), and infiltrating lymphocytes (CD3).[6] Common markers for microglia include Iba1, CD68, and CD11b, while astrocytes are often identified using GFAP and S100β.[10][11][12][13][14]
-
Cytokine Analysis: The release of cytokines such as IL-6 and RANTES from in vitro-activated microglial cells (BV2 cell line) treated with siponimod was measured using Luminex assays.[6]
-
Electrophysiology: Synaptic transmission in the striatum was assessed through electrophysiological recordings.[6]
dot
Summary and Future Directions
This compound and siponimod are both promising S1P receptor modulators with distinct profiles that may be suited for different aspects of neuroinflammatory and neurodegenerative diseases.
-
This compound , with its selective S1P5 agonism, shows strong potential for neuroprotection and maintaining BBB integrity. Further studies are needed to elucidate its direct anti-inflammatory effects, such as its impact on cytokine profiles and glial activation in various neuroinflammation models.
-
Siponimod , as an S1P1/S1P5 modulator, has a well-established dual mechanism of action, combining peripheral immunomodulation with direct effects on CNS glial cells. Its efficacy in reducing inflammation and providing neuroprotection in EAE models is well-documented.
Direct comparative studies of these two compounds in the same neuroinflammation models are warranted to provide a more definitive assessment of their relative potencies and therapeutic advantages. Such studies would be invaluable for guiding the development of next-generation S1P modulators for the treatment of a range of neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Stimulation of S1PR5 with this compound, a selective agonist, preserves blood-brain barrier integrity and exerts therapeutic effect in an animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Siponimod inhibits disease-associated microglia-T cell interactions in chronic experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Siponimod (BAF312) prevents synaptic neurodegeneration in experimental multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse Models of Huntington's Disease and Methodological Considerations for Therapeutic Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method for measurement of the blood-brain barrier permeability in the perfused mouse brain: application to amyloid-beta peptide in wild type and Alzheimer's Tg2576 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. Microglia markers | Abcam [abcam.com]
- 12. biocompare.com [biocompare.com]
- 13. biocompare.com [biocompare.com]
- 14. Astrocyte Markers & Functions - Creative Biolabs [neuros.creative-biolabs.com]
A-971432: A Comparative Analysis of a Selective S1PR5 Agonist in In Vitro Models
A-971432 is a potent and highly selective agonist for the Sphingosine-1-Phosphate Receptor 5 (S1PR5), a G protein-coupled receptor predominantly expressed in the central nervous system. This selectivity has positioned this compound as a promising therapeutic candidate for neurodegenerative disorders. This guide provides a comparative analysis of this compound's effects in different cell lines, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in their evaluation of this compound.
Potency and Selectivity of this compound
This compound demonstrates high potency in functional cell-based assays. In Chinese Hamster Ovary (CHO) cells transfected with the human S1PR5, this compound inhibited forskolin-induced cAMP production with a half-maximal effective concentration (EC50) of 4.1 nM.[1] Furthermore, in a GTPγS binding assay, which measures the activation of G proteins, this compound exhibited an EC50 of 5.7 nM.[2]
A key advantage of this compound is its high selectivity for S1PR5 over other S1P receptor subtypes. It is approximately 60-fold more selective for S1PR5 than for S1PR1 and shows over 1,600-fold selectivity against S1PR2, S1PR3, and S1PR4.[2] This high selectivity is crucial as activation of other S1P receptor subtypes is associated with potential side effects.
Comparative In Vitro Efficacy
While direct head-to-head comparative studies of this compound with all other S1PR5 modulators in the same cell line and assay are limited in publicly available literature, some data allows for an indirect comparison. A study assessing various S1P receptor modulators in a [³⁵S]-GTPγS binding assay provides context for this compound's potency relative to other compounds that target S1PR5.[3]
| Compound | Target Receptor(s) | EC50 (nM) in [³⁵S]-GTPγS Assay at S1PR5 |
| This compound | S1PR5 | 5.7 [2] |
| Ozanimod | S1PR1 and S1PR5 | ~10-fold weaker than for S1PR1[3] |
| Siponimod | S1PR1 and S1PR5 | Potency below 1 nM[3] |
| Fingolimod (phosphorylated) | S1PR1, S1PR3, S1PR4, S1PR5 | Potent activity (EC50 ≤18.98 nM)[3] |
Effects on Blood-Brain Barrier Integrity
Signaling Pathways and Experimental Workflows
The activation of S1PR5 by this compound initiates a signaling cascade that is believed to underlie its neuroprotective effects. This pathway involves the activation of pro-survival signaling molecules.
The following diagram illustrates a typical workflow for assessing the potency of this compound in a cell-based functional assay.
Experimental Protocols
cAMP Functional Assay in S1PR5-CHO Cells
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production by this compound in CHO-K1 cells stably expressing the human S1PR5.
-
Cell Culture: Culture CHO-K1 cells expressing human S1PR5 in DMEM/F12 medium supplemented with 10% fetal bovine serum and appropriate selection antibiotics at 37°C in a humidified 5% CO2 incubator.[5]
-
Cell Plating: Seed the cells into 384-well plates at a density of 10,000 cells per well and incubate for 24 hours.[3]
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Procedure:
-
Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (1 mM) for 5-15 minutes at 37°C.[3]
-
Add varying concentrations of this compound to the wells and incubate for an additional 15 minutes.
-
Stimulate the cells with forskolin (typically at a concentration that elicits a submaximal cAMP response) and incubate for 30 minutes at room temperature.[6]
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, luminescence, or fluorescence-based).[7]
-
-
Data Analysis: Generate a concentration-response curve and calculate the EC50 value for this compound.
[³⁵S]GTPγS Binding Assay in S1PR5-HEK293 Cell Membranes
This assay measures the this compound-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins in membranes from HEK293 cells expressing S1PR5.
-
Membrane Preparation:
-
Harvest HEK293 cells expressing S1PR5 and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the cell membranes (typically 5-20 µg of protein per well).
-
Add varying concentrations of this compound.
-
Add GDP to the desired final concentration (typically in the low micromolar range).
-
Initiate the binding reaction by adding [³⁵S]GTPγS (typically at a concentration of 0.05-0.1 nM).
-
Incubate the plate for 30-60 minutes at 30°C with gentle shaking.
-
-
Detection:
-
Terminate the reaction by rapid filtration through a filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis: Determine the agonist-stimulated increase in [³⁵S]GTPγS binding and calculate the EC50 value for this compound.
References
- 1. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. Brain microvascular endothelial cells derived from human induced pluripotent stem cells as in vitro model for assessing blood-brain barrier transferrin receptor-mediated transcytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Item - Endothelial-derived extracellular vesicles induce cerebrovascular dysfunction in inflammation - La Trobe - Figshare [opal.latrobe.edu.au]
- 5. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Stimulation of S1PR5 with this compound, a selective agonist, preserves blood–brain barrier integrity and exerts therapeutic effect in an animal model of Huntington’s disease | Semantic Scholar [semanticscholar.org]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of A-971432 and Other S1P5 Agonists: A Guide for Researchers
For researchers and professionals in drug development, this guide offers an objective comparison of the sphingosine-1-phosphate receptor 5 (S1P5) agonist A-971432 with other relevant S1P receptor modulators. This analysis is supported by experimental data and detailed methodologies to assist in the evaluation of these compounds for therapeutic development.
Sphingosine-1-phosphate receptor 5 (S1P5) is a G protein-coupled receptor predominantly expressed in the central nervous system, particularly on oligodendrocytes and endothelial cells of the blood-brain barrier, as well as in the immune system on natural killer (NK) cells.[1][2][3] Its role in maintaining blood-brain barrier integrity and promoting cell survival makes it a promising therapeutic target for neurodegenerative disorders such as Alzheimer's disease, Huntington's disease, and multiple sclerosis.[4][5][6] this compound is a potent and highly selective S1P5 agonist developed by AbbVie, demonstrating potential for treating such conditions.[4][6]
This compound: A Profile of a Selective S1P5 Agonist
This compound is an orally bioavailable compound discovered through high-throughput chemistry.[4] It has been shown to be a potent and selective agonist for the S1P5 receptor.[7] Experimental data demonstrates its efficacy in in vitro and in vivo models, where it improves blood-brain barrier integrity and has shown therapeutic effects in animal models of Huntington's disease.[4][5][8] In preclinical studies, this compound has been observed to reverse age-related cognitive decline in mice.[6][9] The therapeutic benefits of this compound are associated with the activation of pro-survival pathways, including Brain-Derived Neurotrophic Factor (BDNF), AKT, and ERK.[1][10]
Comparative Data of S1P5 Agonists
The selectivity and potency of S1P receptor modulators are critical for their therapeutic application and potential side-effect profile. This compound exhibits high selectivity for S1P5 over other S1P receptor subtypes.[7] This contrasts with earlier generations of S1P modulators, such as Fingolimod (FTY720-P), which are non-selective.[11] Other modulators like Siponimod, Ozanimod, and Etrasimod show activity at both S1P1 and S1P5.[12]
| Compound | S1P1 EC50 (nM) | S1P2 EC50 (nM) | S1P3 EC50 (nM) | S1P4 EC50 (nM) | S1P5 EC50 (nM) | Selectivity Profile |
| This compound | >246 | >10,000 | >10,000 | >10,000 | 4.1 (cAMP), 5.7 (GTPγS) | Highly selective for S1P5 (>60-fold over S1P1)[7] |
| FTY720-P | 4 | >5,000 | 27 | 22 | 0.36 | Non-selective agonist for S1P1, S1P3, S1P4, and S1P5[11] |
| Siponimod | Active | Inactive | Inactive | Inactive | Active | Selective for S1P1 and S1P5[12] |
| Ozanimod | Active | Inactive | Inactive | Inactive | Active | Selective for S1P1 and S1P5[12] |
| Etrasimod | Active | Inactive | Inactive | Inactive | Active | Selective for S1P1 and S1P5[12] |
| Ponesimod | Active | Inactive | 89.52 | Inactive | Active | Primarily S1P1 and S1P5, with some S1P3 activity[12] |
S1P5 Signaling Pathways
S1P5 is coupled to Gαi and potentially Gα12/13 proteins.[13][14] Agonist binding to S1P5 initiates intracellular signaling cascades. The coupling to Gαi typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[7] Activation of S1P5 can also engage the Gα12/13 protein-coupled Rho/ROCK signaling pathway.[14] Furthermore, stimulation of S1P5 has been shown to activate pro-survival pathways such as AKT and ERK (extracellular signal-regulated kinase).[5][10]
S1P5 Receptor Signaling Cascade
Key Experimental Protocols
The characterization of S1P5 agonists like this compound involves various in vitro assays to determine their potency, selectivity, and functional effects.
GTPγS Binding Assay
This assay measures the activation of G proteins upon agonist binding to the receptor.
-
Objective: To determine the EC50 value of an agonist by measuring its ability to stimulate the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins coupled to the S1P5 receptor.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human S1P5 receptor.
-
Assay Buffer: Use a buffer containing HEPES, MgCl₂, NaCl, and saponin.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, and varying concentrations of the test agonist (e.g., this compound).
-
Incubation: Incubate the mixture at 30°C for 60 minutes to allow for [³⁵S]GTPγS binding.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate to separate bound from free [³⁵S]GTPγS.
-
Detection: Wash the filters, and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of the agonist to determine the EC50 and Emax values.
-
cAMP Assay
This assay measures the agonist's effect on adenylyl cyclase activity, typically through Gαi coupling for S1P5.
-
Objective: To determine the EC50 of an agonist by measuring its ability to inhibit forskolin-stimulated cAMP production.
-
Methodology:
-
Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the human S1P5 receptor.
-
Cell Plating: Seed the cells in a 96-well plate and grow to confluence.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the test agonist for a short period.
-
Stimulation: Add forskolin (an adenylyl cyclase activator) to all wells (except the negative control) to stimulate cAMP production.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or BRET-based biosensors).[15]
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the log concentration of the agonist to calculate the EC50 value.
-
Workflow for a cAMP Inhibition Assay
Cell Migration Assay
This assay assesses the functional consequence of S1P5 activation, which is known to inhibit the migration of certain cell types like oligodendrocyte progenitor cells.[14]
-
Objective: To evaluate the inhibitory effect of an S1P5 agonist on cell migration.
-
Methodology:
-
Cell Culture: Use a relevant cell line, such as oligodendrocyte precursor cells (OPCs), which express S1P5.[14]
-
Assay Setup: Use a Boyden chamber or a similar transwell migration system with a porous membrane.
-
Chemoattractant: Place a chemoattractant in the lower chamber to induce cell migration.
-
Compound Treatment: Seed the cells in the upper chamber in the presence of varying concentrations of the S1P5 agonist.
-
Incubation: Allow the cells to migrate through the membrane for several hours.
-
Quantification: Fix, stain, and count the cells that have migrated to the lower side of the membrane.
-
Data Analysis: Plot the percentage of migration inhibition against the log concentration of the agonist to determine the IC50 value.
-
Conclusion
This compound emerges as a valuable research tool and a potential therapeutic candidate due to its high potency and, most notably, its selectivity for the S1P5 receptor.[6][7] This selectivity may offer a significant advantage over non-selective S1P modulators by potentially reducing off-target effects. The ability of this compound to enhance blood-brain barrier integrity and activate neuroprotective pathways underscores its promise for the treatment of neurodegenerative diseases.[5][6] The experimental protocols provided herein offer a framework for the continued investigation and comparison of this compound and other novel S1P5 agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Discovery of this compound, An Orally Bioavailable Selective Sphingosine-1-Phosphate Receptor 5 (S1P5) Agonist for the Potential Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Stimulation of S1PR5 with this compound, a selective agonist, preserves blood-brain barrier integrity and exerts therapeutic effect in an animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Novel Potent Selective Orally Active S1P5 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Activation of sphingosine-1-phosphate receptor S1P5 inhibits oligodendrocyte progenitor migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.rug.nl [research.rug.nl]
A-971432: A Potent S1PR5 Agonist with High Selectivity Across the GPCR Family
A-971432 is a highly selective agonist for the sphingosine-1-phosphate receptor 5 (S1PR5), demonstrating minimal activity at other G-protein coupled receptors (GPCRs). Extensive in vitro profiling confirms its specificity, making it a valuable tool for investigating S1PR5-mediated signaling pathways.
Developed for the potential treatment of neurodegenerative disorders, this compound's selectivity is a key attribute, minimizing the potential for off-target effects. This guide provides a comprehensive comparison of this compound's activity at its primary target, S1PR5, versus other S1P receptor subtypes and a broader panel of GPCRs, supported by experimental data from seminal studies.
Comparative Activity of this compound at S1P Receptors
This compound demonstrates potent agonism at the human S1PR5, with significantly lower activity at other S1P receptor subtypes. Functional assays, including cAMP and GTPγS binding assays, have been employed to determine its potency and selectivity.
| Receptor | Assay Type | EC50 (nM) | Fold Selectivity vs. S1PR5 |
| S1PR5 | cAMP | 4.1 | - |
| S1PR5 | GTPγS | 5.7 | - |
| S1PR1 | GTPγS | 340 | ~60-fold |
| S1PR2 | GTPγS | >10,000 | >1754-fold |
| S1PR3 | GTPγS | >10,000 | >1754-fold |
| S1PR4 | GTPγS | >10,000 | >1754-fold |
Broad GPCR Selectivity Profile
To further assess its specificity, this compound was screened against a panel of 79 different GPCRs at a concentration of 10 µM. In these radioligand binding assays, this compound showed insignificant inhibition (less than 50%) for all tested receptors, underscoring its high selectivity for S1PR5. This broad screening is crucial for validating its use as a specific S1PR5 agonist in research and preclinical studies.
Experimental Protocols
The following methodologies were utilized to determine the potency and selectivity of this compound.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon agonist binding to a GPCR.
-
Membrane Preparation: Membranes from CHO-K1 cells stably expressing human S1P receptors (S1PR1, S1PR2, S1PR3, S1PR4, or S1PR5) were prepared.
-
Assay Buffer: The assay was conducted in a buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 0.1% fatty acid-free BSA, at pH 7.4.
-
Reaction Mixture: Membranes (5-10 µg) were incubated with 0.1 nM [35S]GTPγS and varying concentrations of this compound in the presence of 10 µM GDP.
-
Incubation: The reaction was incubated at 30°C for 30 minutes.
-
Termination and Detection: The reaction was terminated by rapid filtration through a GF/B filter plate, followed by washing with cold assay buffer. The amount of bound [35S]GTPγS was determined by scintillation counting.
-
Data Analysis: EC50 values were calculated from concentration-response curves using a four-parameter logistic fit.
cAMP Assay
This assay measures the inhibition of forskolin-stimulated cAMP production, a hallmark of Gi-coupled GPCR activation.
-
Cell Culture: CHO-K1 cells stably expressing human S1PR5 were cultured to confluency.
-
Assay Medium: Cells were washed and incubated in a buffer containing 1X HBSS, 5 mM HEPES, and 0.1% BSA, at pH 7.4.
-
Incubation: Cells were incubated with varying concentrations of this compound for 15 minutes at 37°C.
-
Stimulation: Forskolin (10 µM) was added to stimulate adenylate cyclase, and the incubation continued for another 15 minutes at 37°C.
-
Detection: The reaction was stopped, and intracellular cAMP levels were measured using a commercially available cAMP assay kit.
-
Data Analysis: EC50 values were determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the S1PR5 signaling cascade and the general workflow of the GTPγS binding assay.
Caption: S1PR5 signaling pathway activated by this compound.
Caption: GTPγS binding assay experimental workflow.
Confirmation of A-971432's Neuroprotective Effects via Secondary Amyloid-Beta Toxicity Assay
A growing body of in vivo evidence points to the neuroprotective capabilities of A-971432, a selective sphingosine-1-phosphate receptor 5 (S1P5) agonist. To further substantiate these findings, this guide details the use of a secondary in vitro assay—the amyloid-beta (Aβ) induced neurotoxicity assay—to confirm and quantify the neuroprotective efficacy of this compound. This guide compares its performance with other S1P receptor modulators, providing researchers with the necessary protocols and data to evaluate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.
The primary therapeutic hypothesis for this compound revolves around its agonistic activity on the S1P5 receptor, which is predominantly expressed in the central nervous system. Activation of S1P5 is believed to trigger pro-survival signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, and enhance the integrity of the blood-brain barrier.[1][2][3] In vivo studies in animal models of Huntington's disease have demonstrated that this compound can activate these pathways, reduce the aggregation of mutant huntingtin protein, and preserve neuronal function.[1][2][3]
To complement these in vivo findings, a secondary assay is crucial to demonstrate a direct protective effect on neurons challenged with a specific neurotoxic insult relevant to neurodegenerative diseases. The Aβ-induced neurotoxicity assay using the human neuroblastoma SH-SY5Y cell line is a well-established and relevant model for studying the cellular mechanisms of Alzheimer's disease.[4][5] This assay allows for the direct assessment of a compound's ability to protect neurons from the cytotoxic effects of Aβ oligomers, a key pathological hallmark of Alzheimer's disease.
Comparative Efficacy of S1P Receptor Modulators in Aβ-Induced Neurotoxicity
A study by Wieczorek et al. (2024) investigated the effects of various S1P receptor modulators on Aβ oligomer-induced toxicity in the murine hippocampal neuronal cell line, HT22. This study provides valuable comparative data on the neuroprotective potential of this compound and other related compounds. The primary endpoint measured was the mRNA level of Bcl-2, an anti-apoptotic protein, with an increase indicating a pro-survival effect.
| Compound | Target(s) | Effect on Aβo-induced Bcl-2 mRNA level in HT22 cells |
| This compound | S1P5 Agonist | Restored to control levels |
| Fingolimod (pFTY720) | S1P1, S1P3, S1P4, S1P5 Agonist | No significant effect |
| Siponimod | S1P1, S1P5 Agonist | No significant effect |
| Ponesimod | S1P1 Agonist | No significant effect |
| CYM5541 | S1P3 Agonist | No significant effect |
| CYM50308 | S1P4 Agonist | Restored to control levels |
| Data sourced from Wieczorek et al. (2024).[6] |
These findings suggest that selective activation of S1P5 by this compound can counteract the pro-apoptotic signaling induced by Aβ oligomers. Interestingly, the S1P4 agonist CYM50308 also demonstrated a similar protective effect, while broader spectrum S1P modulators like Fingolimod and Siponimod did not show a significant effect on Bcl-2 expression in this assay.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed protocols for the Aβ-induced neurotoxicity assay are provided below.
Preparation of Amyloid-Beta (Aβ) Oligomers
The preparation of consistent and neurotoxic Aβ oligomers is critical for the reliability of the assay.
-
Reconstitution: Dissolve lyophilized Aβ1-42 peptide in 100% 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL.
-
Monomerization: Incubate the solution at room temperature for 1-2 hours to ensure the peptide is in a monomeric state. Aliquot the solution into microcentrifuge tubes and evaporate the HFIP using a gentle stream of nitrogen gas or a vacuum concentrator to form a thin peptide film. Store the peptide films at -80°C until use.
-
Oligomerization: To form oligomers, resuspend the peptide film in sterile dimethyl sulfoxide (DMSO) to a concentration of 5 mM. Sonicate for 10 minutes in a water bath. Dilute the solution to 100 µM with ice-cold phenol red-free F-12 cell culture medium. Vortex for 15-30 seconds and incubate at 4°C for 24 hours.[7]
Amyloid-Beta Induced Neurotoxicity Assay in SH-SY5Y Cells
This protocol outlines the steps for assessing the neuroprotective effects of this compound and other compounds against Aβ-induced cytotoxicity.
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells per well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentrations of the test compounds (e.g., this compound, Fingolimod) or vehicle control. Incubate for 1-2 hours.
-
Aβ Treatment: Add the prepared Aβ1-42 oligomers to the wells to a final concentration that induces significant but not complete cell death (typically in the range of 5-20 µM). A dose-response curve for Aβ toxicity should be established in preliminary experiments.[8][9][10]
-
Incubation: Incubate the cells with the compounds and Aβ oligomers for 24 to 48 hours.
-
Cell Viability Assessment (MTT Assay):
-
After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Carefully remove the medium and dissolve the formazan crystals in 100-150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control group.[1][10][11]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for the secondary assay.
Caption: this compound activates the S1P5 receptor, initiating pro-survival signaling.
Caption: Workflow for confirming this compound's neuroprotection in vitro.
References
- 1. Sphingosine 1‐phosphate attenuates neuronal dysfunction induced by amyloid‐β oligomers through endocytic internalization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fingolimod as a Treatment in Neurologic Disorders Beyond Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fingolimod Phosphate Attenuates Oligomeric Amyloid β–Induced Neurotoxicity via Increased Brain-Derived Neurotrophic Factor Expression in Neurons | PLOS One [journals.plos.org]
- 4. In situ fibrillizing amyloid-beta 1-42 induces neurite degeneration and apoptosis of differentiated SH-SY5Y cells | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. S1P receptor modulators affect the toxicity of amyloid β oligomers in microglial and neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fingolimod phosphate attenuates oligomeric amyloid β-induced neurotoxicity via increased brain-derived neurotrophic factor expression in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Cilostazol Suppresses Aβ-induced Neurotoxicity in SH-SY5Y Cells through Inhibition of Oxidative Stress and MAPK Signaling Pathway [frontiersin.org]
- 10. Toxicity of amyloid beta 1-40 and 1-42 on SH-SY5Y cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to A-971432 and Endogenous S1P Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the signaling pathways activated by the selective S1P receptor 5 (S1PR5) agonist, A-971432, and the endogenous, non-selective ligand, Sphingosine-1-Phosphate (S1P). This objective analysis, supported by experimental data and detailed protocols, aims to elucidate the distinct and overlapping cellular responses elicited by these two important signaling molecules.
Introduction
Sphingosine-1-phosphate is a critical lipid signaling molecule that regulates a wide array of physiological processes, including immune cell trafficking, vascular development, and neuronal function, by activating five distinct G protein-coupled receptors (GPCRs): S1PR1, S1PR2, S1PR3, S1PR4, and S1PR5.[1][2][3] The diverse and sometimes opposing cellular effects of S1P are a direct consequence of the differential expression of these receptors and their coupling to various heterotrimeric G proteins.
In contrast, this compound is a potent and selective synthetic agonist for S1PR5.[3][4][5] This selectivity offers a powerful tool to dissect the specific roles of S1PR5 signaling and presents a therapeutic strategy to target pathways downstream of this receptor with potentially fewer off-target effects compared to broad S1P receptor modulators. This guide will delve into the nuances of their respective signaling cascades.
Signaling Pathways: A Tale of Selectivity
The fundamental difference in the signaling of this compound and S1P lies in their receptor activation profiles. S1P, as the endogenous ligand, activates all five S1P receptors, leading to a complex and context-dependent cellular response. This compound, however, isolates the signaling cascade to S1PR5.
Endogenous S1P Signaling
S1P orchestrates a broad spectrum of cellular responses by engaging its five receptors, each with a distinct G protein coupling preference:
-
S1PR1: Primarily couples to Gαi, leading to the inhibition of adenylyl cyclase and activation of the PI3K/AKT and ERK pathways.[6][7][8]
-
S1PR2: Couples to Gαi, Gαq, and Gα12/13, influencing a diverse range of downstream effectors including phospholipase C (PLC) and Rho activation.[6][7]
-
S1PR3: Also couples to Gαi, Gαq, and Gα12/13, sharing some signaling overlap with S1PR2.[7][9]
-
S1PR4: Couples to Gαi and potentially Gα12/13.[7]
This promiscuous receptor activation by S1P results in a multifaceted signaling network that can simultaneously activate pro-survival pathways, regulate cell migration, and influence cytoskeletal dynamics.
This compound Signaling
This compound's signaling is exclusively mediated by S1PR5. Activation of S1PR5 by this compound has been shown to engage pro-survival pathways, specifically the PI3K/AKT and ERK signaling cascades.[5][10][11] This selective activation is being explored for its therapeutic potential in neurodegenerative disorders and conditions where blood-brain barrier integrity is compromised.[5][10]
References
- 1. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Sphingosine-1-Phosphate Signaling in Immune-Mediated Diseases: Beyond Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurologylive.com [neurologylive.com]
- 4. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]
- 5. Neuroprotective mechanisms of this compound: Targeting S1PR5 to modulate PI3K/Akt and MAPK pathways in cerebral ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S1P1 Receptor Localization Confers Selectivity for Gi-mediated cAMP and Contractile Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structures of signaling complexes of lipid receptors S1PR1 and S1PR5 reveal mechanisms of activation and drug recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Stimulation of S1PR5 with this compound, a selective agonist, preserves blood-brain barrier integrity and exerts therapeutic effect in an animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Replicating A-971432 Findings: A Comparative Guide for Neurodegenerative Disease Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the published findings of A-971432, a selective sphingosine-1-phosphate receptor 5 (S1PR5) agonist, with the alternative S1P receptor modulator, Fingolimod (FTY720). The data presented is primarily from studies utilizing the R6/2 mouse model of Huntington's disease, a rapidly progressing model that recapitulates many of the motor and neuropathological features of the human condition.
This guide summarizes key quantitative data in structured tables, details the experimental protocols used in the cited studies, and provides visualizations of the relevant signaling pathway and a general experimental workflow to aid in the replication and extension of these important findings in neurodegenerative disease research.
Mechanism of Action: this compound
This compound is an orally bioavailable and selective agonist for the S1PR5.[1] Its therapeutic potential in neurodegenerative models is attributed to its ability to activate pro-survival signaling pathways and maintain the integrity of the blood-brain barrier (BBB).[1][2] Upon binding to S1PR5, this compound initiates a signaling cascade that leads to the activation of key proteins such as brain-derived neurotrophic factor (BDNF), Protein Kinase B (AKT), and the extracellular signal-regulated kinases (ERK).[1][2] These pathways are crucial for neuronal survival, plasticity, and function. Furthermore, this compound has been shown to preserve the expression of tight junction proteins, such as Occludin and Claudin-5, which are essential for maintaining the structural and functional integrity of the BBB.[1]
Comparative Performance Data: this compound vs. Fingolimod in R6/2 Mice
The following tables summarize the key quantitative findings from preclinical studies of this compound and Fingolimod in the R6/2 mouse model of Huntington's disease.
Table 1: Lifespan Analysis
| Treatment Group | Mean Lifespan (Days ± SD) | Percentage Increase vs. Vehicle | Reference |
| R6/2 Vehicle | 95.3 ± 5.5 | - | Di Pardo et al., 2018 |
| R6/2 + this compound (0.1 mg/kg) | 110.8 ± 7.2 | ~16.3% | Di Pardo et al., 2018 |
| R6/2 Vehicle | 98.6 ± 6.3 | - | Di Pardo et al., 2014 |
| R6/2 + Fingolimod (0.1 mg/kg) | 112.5 ± 8.1 | ~14.1% | Di Pardo et al., 2014 |
Table 2: Motor Performance (Rotarod Test)
| Treatment Group | Age (weeks) | Latency to Fall (seconds ± SD) | Reference |
| R6/2 Vehicle | 8 | 85 ± 10 | Di Pardo et al., 2018 |
| R6/2 + this compound (0.1 mg/kg) | 8 | 115 ± 12 | Di Pardo et al., 2018 |
| R6/2 Vehicle | 12 | 40 ± 8 | Di Pardo et al., 2018 |
| R6/2 + this compound (0.1 mg/kg) | 12 | 75 ± 10 | Di Pardo et al., 2018 |
| R6/2 Vehicle | 8 | ~90 | Di Pardo et al., 2014 |
| R6/2 + Fingolimod (0.1 mg/kg) | 8 | ~120 | Di Pardo et al., 2014 |
| R6/2 Vehicle | 12 | ~50 | Di Pardo et al., 2014 |
| R6/2 + Fingolimod (0.1 mg/kg) | 12 | ~85 | Di Pardo et al., 2014 |
Note: Values for Fingolimod are estimated from graphical representations in the cited publication.
Table 3: Pro-survival Pathway Activation (Western Blot Analysis)
| Treatment Group | Protein | Fold Change vs. R6/2 Vehicle (approx.) | Reference |
| R6/2 + this compound (0.1 mg/kg) | pAKT/AKT | ~2.5 | Di Pardo et al., 2018 |
| R6/2 + this compound (0.1 mg/kg) | pERK/ERK | ~2.0 | Di Pardo et al., 2018 |
| R6/2 + this compound (0.1 mg/kg) | BDNF | ~1.8 | Di Pardo et al., 2018 |
| R6/2 + Fingolimod (0.1 mg/kg) | pAKT/AKT | ~2.2 | Di Pardo et al., 2014 |
| R6/2 + Fingolimod (0.1 mg/kg) | pERK/ERK | ~1.7 | Di Pardo et al., 2014 |
| R6/2 + Fingolimod (0.1 mg/kg) | BDNF | ~1.5 | Di Pardo et al., 2014 |
Note: Values are estimated from densitometric analysis of Western blots presented in the cited publications.
Table 4: Blood-Brain Barrier Protein Expression (Immunohistochemistry)
| Treatment Group | Protein | Relative Expression vs. R6/2 Vehicle (approx.) | Reference |
| R6/2 + this compound (0.1 mg/kg) | Occludin | Increased | Di Pardo et al., 2018 |
| R6/2 + this compound (0.1 mg/kg) | Claudin-5 | Increased | Di Pardo et al., 2018 |
Note: The publication reports a qualitative increase in the staining intensity for Occludin and Claudin-5 in the this compound treated group compared to the vehicle-treated R6/2 mice, suggesting a preservation of these proteins. Specific quantitative data from Western blot analysis was not provided in the primary publication.
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.
Experimental Workflow
Rotarod Test for Motor Coordination
The Rotarod test is a standard method for assessing motor coordination and balance in rodent models.
-
Apparatus: An accelerating Rotarod apparatus (e.g., Ugo Basile) is used. The rod diameter is typically 3 cm.
-
Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the test.
-
Training: Prior to the first test day, mice are trained on the rotarod at a constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days.
-
Testing Protocol:
-
The rod accelerates from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a defined period (e.g., 300 seconds).
-
Each mouse undergoes multiple trials (e.g., 3 trials) with an inter-trial interval (e.g., 15-30 minutes).
-
The latency to fall from the rotating rod is recorded for each trial.
-
The average latency to fall across the trials is calculated for each mouse at each time point (e.g., weekly).
-
Western Blot Analysis for Protein Expression and Phosphorylation
Western blotting is used to quantify the levels of specific proteins and their phosphorylation status in brain tissue.
-
Tissue Preparation:
-
Mice are euthanized, and the brain is rapidly dissected and snap-frozen in liquid nitrogen.
-
Specific brain regions (e.g., striatum, cortex) are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.
-
Proteins are then transferred to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-pAKT, anti-AKT, anti-pERK, anti-ERK, anti-BDNF, anti-GAPDH) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification:
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The band intensities are quantified using densitometry software (e.g., ImageJ).
-
The levels of phosphorylated proteins are normalized to the total protein levels, and all proteins of interest are normalized to a loading control (e.g., GAPDH or β-actin).
-
Immunohistochemistry for Blood-Brain Barrier Proteins
Immunohistochemistry is employed to visualize and assess the expression and localization of tight junction proteins in brain sections.
-
Tissue Preparation:
-
Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA).
-
Brains are dissected, post-fixed in PFA, and then cryoprotected in sucrose solutions.
-
Frozen brain sections (e.g., 30-40 µm thick) are cut using a cryostat.
-
-
Immunostaining:
-
Sections are washed and then blocked in a solution containing normal serum and a permeabilizing agent (e.g., Triton X-100).
-
Sections are incubated with primary antibodies against Occludin and Claudin-5 overnight at 4°C.
-
After washing, sections are incubated with a fluorescently-labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
-
Imaging and Analysis:
-
Sections are mounted on slides and coverslipped.
-
Images are captured using a confocal or fluorescence microscope.
-
The intensity and distribution of the fluorescent signal are analyzed to assess the expression levels and integrity of the tight junctions.
-
This guide provides a foundational comparison based on the available published literature. Researchers are encouraged to consult the primary research articles for further details and to design their own studies with appropriate controls and statistical analyses to validate and expand upon these findings.
References
Safety Operating Guide
Proper Disposal Procedures for A-971432
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of A-971432, a potent and selective S1P5 agonist. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental compliance.
Chemical and Physical Properties of this compound
This compound, with the chemical name 1-[[4-[(3,4-Dichlorophenyl)methoxy]phenyl]methyl]-3-azetidinecarboxylic acid, is a research chemical. While a specific Safety Data Sheet (SDS) is not publicly available, its structural components, including a dichlorophenyl group, suggest that it should be handled as a potentially hazardous substance. The following table summarizes its key characteristics.
| Property | Value | Reference |
| Chemical Name | 1-[[4-[(3,4-Dichlorophenyl)methoxy]phenyl]methyl]-3-azetidinecarboxylic acid | |
| Molecular Formula | C18H17Cl2NO3 | |
| Appearance | Solid | |
| Known Hazards | Not officially classified. Treat as potentially hazardous. |
Experimental Protocols: Disposal of this compound
The following step-by-step guide outlines the recommended procedure for the disposal of this compound. This protocol is based on general principles for the disposal of laboratory chemical waste of unknown or uncertain toxicity.
1. Waste Identification and Segregation:
-
All waste materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be segregated from general laboratory waste.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
2. Waste Collection and Storage:
-
Solid Waste: Collect dry, solid waste contaminated with this compound in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a compatible, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
3. Disposal Procedure:
-
Disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Provide the EHS department with all available information regarding the waste, including its chemical name and any known properties.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
4. Decontamination of Labware:
-
Reusable labware that has come into contact with this compound should be decontaminated.
-
A triple rinse with a suitable solvent (e.g., ethanol or acetone), followed by a final rinse with water, is a common practice.
-
The rinsate from the decontamination process must be collected and disposed of as hazardous liquid waste.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound from generation to final disposal.
Essential Safety and Logistical Information for Handling A-971432
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of A-971432, a potent and selective sphingosine-1-phosphate receptor 5 (S1P5) agonist. Due to the absence of a specific Material Safety Data Sheet (MSDS) in the public domain, this guide is based on best practices for handling potent, biologically active small molecules in a laboratory setting.
Precautionary Measures and Personal Protective Equipment (PPE)
Given that this compound is a potent agonist, it is imperative to minimize exposure.[1][2] The following PPE and handling practices are mandatory to ensure the safety of laboratory personnel and the integrity of experiments.
1.1. Engineering Controls
-
Primary Containment: All handling of solid this compound, including weighing and preparing stock solutions, should be conducted in a certified chemical fume hood or a ventilated laminar flow enclosure to prevent inhalation of airborne particles.[2][3] For operations with a higher risk of aerosol generation, a glove box or an isolator is recommended.[2][3]
-
Secondary Containment: The area where the compound is handled should be clearly designated and have restricted access.[4] The facility should have a ventilation system that provides single-pass air to avoid recirculation of any potential contaminants.[4]
1.2. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial. The following should be worn at all times when handling this compound:
| PPE Component | Specification |
| Gloves | Nitrile gloves should be worn. Double-gloving is recommended, with the outer pair being changed frequently. |
| Eye Protection | Chemical splash goggles or a face shield are mandatory to protect against splashes and aerosols. |
| Lab Coat | A dedicated lab coat, preferably disposable, should be worn over personal clothing. |
| Respiratory Protection | For procedures with a high risk of aerosolization, a properly fitted N95 or higher-rated respirator should be used. |
Operational Plan: Step-by-Step Handling Procedures
2.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage container should be clearly labeled with the compound name, concentration (if in solution), date received, and any hazard warnings.
2.2. Preparation of Stock Solutions
-
Preparation: Before starting, ensure the chemical fume hood is clean and operational. Assemble all necessary equipment and reagents.
-
Weighing: Tare a suitable container on a calibrated analytical balance inside the fume hood. Carefully transfer the required amount of solid this compound to the container.
-
Solubilization: Add the appropriate solvent (e.g., DMSO, ethanol) to the solid compound. Ensure the container is securely capped before mixing.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and storage conditions.
2.3. Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Clean-up:
-
For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads, vermiculite).
-
Wear appropriate PPE, including double gloves, eye protection, and a lab coat.
-
Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
3.1. Waste Segregation
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
3.2. Disposal Procedure
-
Packaging: Ensure all waste containers are securely sealed and properly labeled with the contents and hazard warnings.
-
Collection: Follow your institution's guidelines for the collection and disposal of hazardous chemical waste. This typically involves arranging for pickup by the Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[5][6][7]
-
Documentation: Maintain a record of the disposed waste, including the compound name, quantity, and date of disposal.
Signaling Pathway and Experimental Workflow
4.1. S1P5 Signaling Pathway
This compound is a selective agonist for the Sphingosine-1-Phosphate Receptor 5 (S1PR5).[8] S1PRs are G protein-coupled receptors (GPCRs) that are activated by sphingosine-1-phosphate (S1P).[9][10] The binding of an agonist like this compound to S1PR5 initiates a downstream signaling cascade. While the full spectrum of S1PR5 signaling is still under investigation, it is known to couple to various G proteins, leading to the activation of multiple intracellular pathways.[11]
Caption: A simplified diagram of the S1P5 signaling pathway initiated by this compound.
4.2. General Experimental Workflow
A typical workflow for in vitro experiments involving this compound would follow these general steps.
Caption: A general workflow for in vitro experiments using this compound.
References
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Boston University [bu.edu]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 7. orf.od.nih.gov [orf.od.nih.gov]
- 8. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
